Product packaging for Mebendazole(Cat. No.:CAS No. 31431-39-7)

Mebendazole

Número de catálogo: B1676124
Número CAS: 31431-39-7
Peso molecular: 295.29 g/mol
Clave InChI: OPXLLQIJSORQAM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Mebendazole is a broad-spectrum benzimidazole anthelmintic with well-established efficacy against gastrointestinal parasitic infestations and significant emerging potential in oncology research . Its primary mechanism of action involves the selective inhibition of microtubule polymerization in parasitic cells. This compound binds to the colchicine-sensitive site of free β-tubulin, preventing the formation of microtubules . This disrupts critical processes such as glucose uptake and intracellular transport, leading to immobilization and death of the helminth . This selective toxicity towards parasite cells over mammalian cells has made it a subject of research for over 40 years.Research applications for this compound are extensive. It is a critical tool for studying infections caused by helminths such as Ascaris lumbricoides (roundworm), Ancylostoma duodenale (hookworm), Enterobius vermicularis (pinworm), and Trichuris trichiura (whipworm) . Furthermore, its use extends to investigating off-label indications and the pathophysiology of other parasitic diseases, including trichinellosis, for which advanced formulations are being developed to enhance its bioavailability and efficacy . Notably, this compound has gained considerable attention in drug repurposing studies, particularly in oncology. Recent research has demonstrated that this compound exhibits cytotoxic activity, can synergize with ionizing radiation and various chemotherapeutic agents, and may stimulate an anti-tumoral immune response . Studies in animal models have shown it to be a promising candidate for treating brain tumors, potentially serving as a replacement for vincristine . A significant challenge in this compound research is its low aqueous solubility, which limits its oral bioavailability to approximately 20% and classifies it as a Biopharmaceutical Classification System (BCS) Class II compound . Researchers are actively developing novel formulations, including polyvinyl alcohol-derived nanoparticles and β-cyclodextrin citrate inclusion complexes, to overcome this limitation. These advanced systems have been shown to significantly improve dissolution properties, bioavailability, and therapeutic efficacy in preclinical models . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic purposes in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13N3O3 B1676124 Mebendazole CAS No. 31431-39-7

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

methyl N-(6-benzoyl-1H-benzimidazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c1-22-16(21)19-15-17-12-8-7-11(9-13(12)18-15)14(20)10-5-3-2-4-6-10/h2-9H,1H3,(H2,17,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXLLQIJSORQAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Record name MEBENDAZOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20586
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4040682
Record name Mebendazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4040682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Mebendazole is a white to slightly yellow powder. Pleasant taste. Practically water insoluble. (NTP, 1992), Solid
Record name MEBENDAZOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20586
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Mebendazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014781
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble (NTP, 1992), Soluble in formic acid. Practically insoluble in ethanol, ether, chloroform, In water, 7.13X10+1 mg/L at 25 °C, 3.87e-02 g/L
Record name MEBENDAZOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20586
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Mebendazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00643
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MEBENDAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3232
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Mebendazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014781
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Off-white amorphous powder, Crystals from acetic acid and methanol

CAS No.

31431-39-7
Record name MEBENDAZOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20586
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Mebendazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31431-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mebendazole [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031431397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mebendazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00643
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name mebendazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757838
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name mebendazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184849
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Mebendazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4040682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mebendazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.017
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEBENDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81G6I5V05I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name MEBENDAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3232
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Mebendazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014781
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

551.3 °F (NTP, 1992), 288.5 °C
Record name MEBENDAZOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20586
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Mebendazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00643
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MEBENDAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3232
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Mebendazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014781
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Molecular and Cellular Mechanisms of Mebendazole Action

Targeting of β-Tubulin Polymerization

A key aspect of mebendazole's activity is its selective interaction with the β-tubulin subunit of microtubules in parasitic cells. This interaction disrupts the dynamic process of tubulin polymerization, which is vital for the formation and maintenance of the cellular cytoskeleton.

Binding to the Colchicine-Binding Site of β-Tubulin

This compound selectively binds to the colchicine-binding site on β-tubulin. wikipedia.orgdrugbank.comnih.govresearchgate.netcarehospitals.com This site is a specific region on the tubulin protein that is crucial for the assembly of tubulin dimers into microtubules. By occupying this site, this compound prevents the proper association of tubulin molecules. wikipedia.orgcarehospitals.compatsnap.com Research indicates that this compound effectively interacts with this site, with studies showing it can increase the thermal stability of β-tubulin, suggesting a direct binding interaction. kjpp.netresearchgate.net Molecular docking analyses further support that this compound fits within the colchicine-binding site of the α/β-tubulin heterodimer. kjpp.netresearchgate.net While this compound binds to the colchicine-binding site, its specific binding location within this site has been further characterized, with studies suggesting it binds to zones 2 and 3, located more deeply within the β-tubulin structure compared to colchicine (B1669291) which binds to zones 1 and 2. nih.gov This selective binding to parasite tubulin, with a significantly lower affinity for mammalian tubulin, contributes to the drug's selective toxicity against parasites. patsnap.compatsnap.com

Disruption of Cytoplasmic Microtubule Formation

The binding of this compound to the colchicine-binding site of β-tubulin directly inhibits the polymerization of tubulin dimers. wikipedia.orgpatsnap.com This blockage prevents the assembly of new microtubules and leads to the loss of existing cytoplasmic microtubules in the intestinal and tegumental cells of the parasites. wikipedia.orgdrugbank.comcarehospitals.comcambridge.orgpediatriconcall.com The disruption of microtubule formation is a principal mode of action for this compound. drugbank.compediatriconcall.com

Impact on Parasite Metabolism and Survival

Beyond its effects on microtubules, this compound significantly impacts the metabolic processes of parasites, particularly their ability to acquire and utilize glucose, which is their primary energy source. patsnap.com

Inhibition of Glucose Uptake

A direct consequence of microtubule disruption in the intestinal cells of parasites is the impaired uptake of glucose and other low molecular weight nutrients. wikipedia.orgdrugbank.comcarehospitals.compatsnap.compatsnap.comnih.govnih.govarpimed.ammedicinenet.com this compound causes selective and irreversible inhibition of glucose uptake in susceptible helminths. nih.govarpimed.am This inhibition is a key factor in starving the parasites of the energy required for their survival. patsnap.compatsnap.com Studies have shown that this compound causes a significant inhibitory effect on the glucose uptake of parasites in a time-dependent manner. cambridge.org While this compound inhibits glucose uptake, it does not inhibit glucose uptake in mammals. nih.gov

Impairment of Digestive and Reproductive Capacities

In helminths, this compound's primary mechanism involves binding to the colchicine-sensitive site of β-tubulin, inhibiting its polymerization into microtubules. drugbank.com This disruption of cytoplasmic microtubules leads to degenerative changes in the tegument and intestinal cells of the worm. drugbank.com A key consequence of microtubule loss is the impaired uptake of glucose by the larval and adult stages of susceptible parasites. drugbank.com This impaired glucose uptake depletes the helminth's glycogen (B147801) stores, a vital energy reserve. drugbank.com The disruption of cellular structures and energy metabolism ultimately interferes with the parasite's digestive and reproductive functions, leading to immobilization, inhibition of egg production, and eventual death of the helminth. drugbank.comwho.intrxlist.commims.com

Disruption of Mitochondrial Function and ATP Production

This compound's effects extend to the mitochondria of helminths. Degenerative changes in the endoplasmic reticulum and the mitochondria of the germinal layer, coupled with the subsequent release of lysosomes, contribute to a decreased production of adenosine (B11128) triphosphate (ATP). drugbank.com ATP is essential for the survival and energy requirements of the helminth. drugbank.com Diminished energy production due to mitochondrial disruption further contributes to the parasite's immobilization and eventual demise. drugbank.com Studies have shown that this compound can repress mitochondrial activity and reduce ATP concentration in cells, with observed downregulation of electron transport chain enzymes like ATP synthase and Cyt C in some organisms. nih.gov This suggests a direct impact on the energy production machinery within the parasite.

Mechanisms Beyond Tubulin Inhibition in Cancer Research

While the inhibition of tubulin polymerization is a well-established mechanism of this compound, research in cancer has revealed additional mechanisms that contribute to its anti-cancer properties. indexarepository.comnih.gov These mechanisms involve the modulation of various signaling pathways critical for cancer cell survival, proliferation, and metastasis. indexarepository.commdpi.comrjptonline.org

Modulation of Signaling Pathways

This compound has been shown to modulate several signaling pathways in cancer cells, influencing their behavior and response to therapy. rjptonline.orgaging-us.comnih.gov

Studies have indicated that this compound can activate the MEK-ERK pathway in certain cell types, such as monocytes and macrophages. aging-us.comresearchgate.net This activation has been suggested to have immunomodulating effects. researchgate.net In the context of cancer, while some studies suggest this compound can inhibit the MAPK/ERK pathway in specific cancer cell lines, particularly in combination with other inhibitors like trametinib (B1684009), its effect on this pathway can be context-dependent. nih.govoncotarget.com For instance, in melanoma cells with NRAS mutations, this compound in combination with trametinib significantly decreased MEK and ERK phosphorylation. oncotarget.com

This compound has been shown to modulate several cancer-associated pathways, including AP1, STAT1/2, ELK1/SRF, and MYC/MAX. rjptonline.orgaging-us.comnih.govcancerchoices.orgnih.gov The regulatory outcomes on these pathways can be context-dependent, varying between different cancer cell lines. nih.govnih.gov For example, studies in head and neck squamous cell carcinoma (HNSCC) cell lines demonstrated that this compound could modulate these pathways. nih.govnih.gov In cisplatin-resistant ovarian cancer cells, this compound was shown to inhibit multiple cancer-related signal pathways, including ELK/SRF, MYC/MAX, and AP1. aging-us.com

Here is a summary of the reported modulation of these pathways by this compound:

PathwayReported Effect in Cancer CellsReference(s)
AP1Modulated/Inhibited rjptonline.orgaging-us.comnih.govcancerchoices.orgnih.gov
STAT1/2Modulated rjptonline.orgaging-us.comnih.govcancerchoices.orgnih.gov
ELK1/SRFModulated/Inhibited rjptonline.orgaging-us.comnih.govcancerchoices.orgnih.gov
MYC/MAXModulated/Inhibited rjptonline.orgaging-us.comnih.govcancerchoices.orgnih.gov

Recent research has identified a novel mechanism of action for this compound in ovarian cancer cells involving the Girdin-mediated Akt/IKKα/β/NF-κB signaling axis. mdpi.comnih.govdntb.gov.uaresearchgate.net Studies have shown that this compound treatment leads to a significant downregulation of Girdin, a known Akt modulator. mdpi.comnih.govresearchgate.net This downregulation subsequently results in reduced phosphorylation of Akt, IKKα/β, and NF-κB. mdpi.comnih.govresearchgate.net The inhibition of this signaling axis contributes to this compound's anti-cancer effects, including the suppression of cell proliferation, migration, and cancer stemness, as well as the induction of apoptosis in ovarian cancer cells. mdpi.comnih.govresearchgate.net This highlights the potential of targeting Girdin and its downstream signaling cascade as a therapeutic strategy in ovarian cancer. mdpi.comnih.gov

SK1 Inhibition and Sphingolipid Modulation

This compound has been shown to impede the proliferation and migration of pancreatic cancer cells through a pathway dependent on the inhibition of Sphingosine (B13886) Kinase 1 (SK1). MBZ selectively inhibits SK1 more than SK2 and regulates the levels of sphingolipids. mdpi.comnih.govresearchgate.net Sphingosine 1-phosphate (S1P), a product of SK activity, plays a vital role in cancer growth, metastasis, chemotherapy, and drug resistance. mdpi.comresearchgate.net MBZ inhibits S1P-induced cancer cell growth and migration. mdpi.comnih.govresearchgate.net This inhibitory effect involves the regulation of the JAK2/STAT3/Bcl-2 pathway and the S1P/FAK/vimentin pathway. mdpi.comresearchgate.net Inhibition of S1P production by MBZ leads to the inhibition of FAK phosphorylation, which in turn suppresses the expression of vimentin, a protein involved in cancer cell migration. mdpi.com

Influence on Cancer-Associated Proteins and Genes

This compound influences the expression and activity of several proteins and genes implicated in cancer progression.

Inhibition of Hsp90

Recent experimental evidence suggests that this compound binds to Heat Shock Protein 90 (Hsp90) and inhibits acute myeloid leukemia cell growth. chemrxiv.orgresearchgate.net Hsp90 is a chaperone protein essential for the stability and function of numerous client proteins, many of which are critically involved in oncogenesis. chemrxiv.orgmdpi.com Computational studies, including molecular dynamics simulations, support the hypothesis that this compound is able to bind to the ATP binding site of Hsp90. chemrxiv.orgresearchgate.net This inhibition can lead to the proteasomal degradation of Hsp90 client proteins, such as GLI transcription factors, which are fundamental for the pathophysiology of leukemia initiating cells. chemrxiv.orgmdpi.com

Modulation of Glycolytic Targets (SLC2A1, HK1, GAPDH, LDHA)

Here is a table summarizing the glycolytic targets modulated by this compound:

Target GeneProtein NameRole in GlycolysisEffect of this compound
SLC2A1Glucose Transporter 1 (GLUT1)Facilitates glucose uptake into cells.Modulation of mRNA expression nih.govresearchgate.netresearchgate.netufc.br
HK1Hexokinase 1Catalyzes the first step of glycolysis.Modulation of mRNA expression nih.govresearchgate.netresearchgate.netufc.br
GAPDHGlyceraldehyde-3-Phosphate DehydrogenaseCatalyzes an intermediate step in glycolysis.Modulation of mRNA expression nih.govresearchgate.netresearchgate.netufc.br
LDHALactate Dehydrogenase AConverts pyruvate (B1213749) to lactate, regenerating NAD+.Modulation of mRNA expression nih.govresearchgate.netresearchgate.netufc.br, Alters enzymatic activity nih.govresearchgate.net
Effect on Matrix Metalloproteinases (MMPs)

This compound has been shown to suppress the activity of Matrix Metalloproteinase-9 (MMP-9) in ovarian cancer cells. mdpi.comnih.govdntb.gov.uasciforum.net MMPs are enzymes that contribute to ovarian cancer metastasis by degrading the extracellular matrix. sciforum.net By inhibiting MMP-9 activity, MBZ impedes the invasive potential of cancer cells. mdpi.comnih.govdntb.gov.uasciforum.net Studies in ovarian cancer cell lines have demonstrated that MBZ significantly impedes migration and spheroid invasion, which is accompanied by the suppression of MMP-9 activity. mdpi.comnih.govdntb.gov.uasciforum.net

Induction of Apoptosis and Cell Cycle Arrest

This compound induces apoptosis and cell cycle arrest in various cancer cell lines. mdpi.comnih.govdntb.gov.uaresearchgate.netrjptonline.orgbioscientifica.comproduccioncientificaluz.orgresearchgate.net The induction of apoptosis by MBZ is a significant contributor to its anticancer effects. rjptonline.orgproduccioncientificaluz.orgresearchgate.net This process can occur through both p53-dependent and independent pathways, and involves the activation of caspases, such as caspase-3, caspase-8, and caspase-9. ecancer.orgbioscientifica.comproduccioncientificaluz.org MBZ can disrupt mitochondrial membrane potential, triggering apoptosis. mdpi.comdntb.gov.uasciforum.net In melanoma cells, MBZ induces apoptosis through a BCL2-dependent mechanism and promotes the interaction of SMAC/DIABLO with XIAP, further facilitating apoptosis. nih.govaacrjournals.orgecancer.org

In addition to inducing apoptosis, this compound causes cell cycle arrest, primarily in the G2/M phase. mdpi.comnih.govdntb.gov.uaresearchgate.netrjptonline.orgbioscientifica.comresearchgate.net This arrest is associated with the modulation of key cell cycle regulatory proteins, including Cyclin B1, CDC25C, and WEE1. mdpi.comnih.govdntb.gov.ua By halting the cell cycle, MBZ prevents cancer cells from undergoing proliferation. rjptonline.orgresearchgate.net Studies in thyroid cancer cell lines, for example, have shown that MBZ significantly increases the percentage of cells in the G2/M phase in a dose-dependent manner. bioscientifica.com

Here is a table summarizing the effects of this compound on cell cycle phases in thyroid cancer cell lines:

Cell LineThis compound ConcentrationPercentage of Cells in G2/M Phase (vs. Control)Citation
B-CPAP0.5 µMIncreased by 8.9% (P=0.0036) bioscientifica.com
B-CPAP1 µMIncreased by 44.9% (P<0.0001) bioscientifica.com
8505c0.5 µMIncreased by 1% (ns) bioscientifica.com
8505c1 µMIncreased by 9.9% (P=0.0204) bioscientifica.com

*ns: not significant

Mitotic Arrest

Disruption of microtubule dynamics by this compound leads to the inability of cells to form a functional mitotic spindle. This results in the arrest of cells during the mitotic phase of the cell cycle wikipedia.orgecancer.orgresearchgate.net. Studies have shown that exposure of various cancer cell lines to this compound induces tubulin depolymerization, subsequently causing mitotic arrest. For instance, research on human non-small cell lung cancer (NSCLC) cell lines demonstrated that this compound induced tubulin depolymerization, leading to mitotic arrest ecancer.orgresearchgate.net. This mitotic arrest is a critical step preceding the induction of apoptosis in susceptible cells.

Caspase-Dependent Apoptosis

Following mitotic arrest, this compound has been shown to induce programmed cell death, or apoptosis, through pathways that involve caspases. Caspases are a family of proteases that play a central role in the execution phase of apoptosis. This compound-induced apoptosis is reported to be mediated via the activation of caspases, including caspase-3 researchgate.netbioscientifica.comspringermedizin.de. The mechanism can involve the dephosphorylation of Bcl-2, an anti-apoptotic protein, which then allows pro-apoptotic proteins like Bax to dimerize and initiate the apoptotic cascade wikipedia.org. Studies in thyroid cancer cell lines, such as papillary (B-CPAP) and anaplastic (8505c) cells, showed that this compound induced late-stage apoptosis through the activation of the caspase-3 pathway bioscientifica.com. Similarly, research on ovarian cancer cell lines indicated that this compound triggered apoptosis nih.gov.

G2/M Cell Cycle Arrest

In addition to mitotic arrest, this compound has been observed to induce cell cycle arrest at the G2/M phase. This arrest point is crucial as it precedes entry into mitosis. By interfering with microtubule formation, this compound prevents cells from progressing from the G2 phase to the M phase of the cell cycle researchgate.netbioscientifica.comspringermedizin.denih.govresearchgate.netthieme-connect.com. Studies in human papillary and anaplastic thyroid cancer cell lines demonstrated that this compound increased the percentage of cells in the G2/M phase bioscientifica.com. In ovarian cancer cell lines, this compound induced G2/M cell cycle arrest by modulating key cell cycle regulators such as Cyclin B1, CDC25C, and WEE1 nih.govresearchgate.net. This G2/M arrest is a direct consequence of the disrupted microtubule network necessary for proper chromosome segregation during mitosis.

Table 1: this compound-Induced G2/M Cell Cycle Arrest in Thyroid Cancer Cell Lines

Cell LineThis compound ConcentrationPercentage of Cells in G2/M Phase (vs. Vehicle Control)Statistical Significance
B-CPAP0.5 µMIncreased by 8.9%P = 0.0036 bioscientifica.com
8505c0.5 µMIncreased by 1%ns bioscientifica.com
B-CPAP1 µMIncreased by 44.9%P < 0.0001 bioscientifica.com
8505c1 µMIncreased by 9.9%P = 0.0204 bioscientifica.com

Data derived from research on human papillary (B-CPAP) and anaplastic (8505c) thyroid cancer cell lines treated with this compound for 24 hours bioscientifica.com.

Anti-angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a critical process in the growth and progression of certain diseases. This compound has demonstrated anti-angiogenic properties in various studies ecancer.orgspringermedizin.demdpi.com. While the precise mechanisms can vary depending on the context, one proposed mechanism involves the reduction of vascular endothelial growth factor (VEGF) levels ecancer.org. VEGF is a key signaling protein that promotes the formation of blood vessels. By potentially downregulating VEGF, this compound can inhibit the development of new vasculature, thereby limiting nutrient and oxygen supply to rapidly growing tissues ecancer.orgwaocp.orgbiointerfaceresearch.com. Studies have shown that this compound reduced levels of VEGF in co-culture systems involving peripheral blood mononuclear cells (PBMCs), cancer cells, and endothelial cells nih.gov.

Immunomodulatory Activities of this compound

Beyond its direct effects on cellular processes and angiogenesis, this compound has also been reported to possess immunomodulatory activities mdpi.comnih.govresearchgate.netmdpi.comoncotarget.com. These effects can influence the immune response, particularly the function of monocytes and macrophages.

Induction of Pro-inflammatory M1 Phenotype in Monocytes/Macrophages

Macrophages exhibit significant plasticity and can differentiate into different phenotypes, broadly classified as pro-inflammatory (M1) and anti-inflammatory (M2). M1 macrophages are typically associated with anti-tumor immunity and the production of pro-inflammatory cytokines. Research indicates that this compound can induce the polarization of monocytes and macrophages towards a pro-inflammatory M1 phenotype mdpi.comnih.govresearchgate.netmdpi.comoncotarget.com. This shift in polarization can enhance the ability of these immune cells to exert anti-tumor effects nih.govresearchgate.netoncotarget.com. Studies using THP-1 monocytes and macrophages, as well as co-cultures with cancer cells, have shown that this compound can induce the release of pro-inflammatory cytokines such as TNF-alpha and IL-1beta, consistent with an M1 phenotype nih.govresearchgate.net. This induction of an M1 phenotype is suggested to contribute to the observed anti-tumor activity of this compound in some models mdpi.comresearchgate.net.

Table 2: this compound-Induced Pro-inflammatory Cytokine Release

Cell TypeThis compound TreatmentCytokines MeasuredObserved Effect
THP-1 monocytes/macrophagesVaried concentrationsIL-1β, TNF-alphaIncreased release of pro-inflammatory cytokines. nih.govresearchgate.net
PBMCs + Cancer/Endothelial cells0.3-10 µMTNFα, IFNγSignificant increases, indicating immune stimulation. researchgate.net

Data compiled from studies investigating the immunomodulatory effects of this compound on monocytes and macrophages.

Modulation of Cytokine Levels (e.g., TNFα, IFNγ, IL-1β, IL-6)

This compound has been shown to modulate the release of several pro-inflammatory cytokines. In studies using human peripheral blood mononuclear cells (PBMCs) activated by IL2 and anti-CD3 stimulation, MBZ at concentrations of 1-10 µM stimulated the release of TNFα, IL1β, IFNγ, and IL6. nih.gov This effect was less pronounced in non-activated PBMCs. nih.gov Similarly, in co-culture systems involving T-cell receptor activated PBMCs and cancer cells, MBZ at concentrations ranging from 0.3 to 10 µM induced significant increases in TNFα and IFNγ, indicative of immune stimulation. nih.gov The release of IL1β, TNFα, and IL6 was attenuated in CD14-depleted PBMC cultures compared to intact cultures, suggesting a role for CD14 positive cells (monocytes/macrophages) in this process. nih.gov

The modulation of cytokine levels by MBZ appears to be concentration-dependent and can be influenced by co-stimulatory signals. At high concentrations, MBZ substantially induced the release of IL-1β, which was further potentiated by lipopolysaccharide (LPS). figshare.com At lower MBZ concentrations, co-treatment with LPS was required for stimulated IL-1β secretion. figshare.com

CytokineEffect of this compoundContextSource
TNFαIncreased releaseActivated PBMCs, PBMC/tumor cell co-cultures nih.gov
IFNγIncreased releaseActivated PBMCs, PBMC/tumor cell co-cultures nih.gov
IL-1βIncreased releaseActivated PBMCs, THP-1 cells nih.govfigshare.com
IL-6Increased releaseActivated PBMCs, THP-1 cells nih.gov

Activation of Inflammasomes (e.g., NLRP3)

Research indicates that this compound can induce the activation of inflammasomes, particularly the NLRP3 inflammasome. MBZ-induced IL-1β release has been found to be dependent on NLRP3 inflammasome activation. nih.govfigshare.comtandfonline.com This activation process has been shown to involve the stimulation of Toll-Like Receptor 8 (TLR8) and require the activation of protein kinase C, ERK1/2, and NF-kappaB. figshare.comtandfonline.com The activation of the NLRP3 inflammasome by MBZ contributes to the release of pro-inflammatory cytokines like IL-1β. figshare.commdpi.comfrontiersin.org

Toll-Like Receptor 8 (TLR8) Stimulation

Toll-Like Receptor 8 (TLR8) stimulation has been identified as a factor involved in this compound's mechanism of action, particularly in the context of inflammasome activation and cytokine release. MBZ-induced IL-1β release is reported to involve TLR8 stimulation. nih.govfigshare.comtandfonline.com Studies suggest that at higher concentrations (> 3 µM), MBZ can activate TLR8, contributing to the signals required for inflammasome activation and subsequent cytokine production. nih.gov

Enhancement of T-cell Activation and Tumor Cell Killing

This compound has demonstrated the ability to enhance T-cell activation and promote tumor cell killing, particularly in co-culture systems involving immune cells and cancer cells. MBZ potentiated the anticancer activity of CD3/IL2 activated PBMCs. nih.govnih.gov This effect was observed as a significant increase in tumor cell apoptosis and a reduction in the number of surviving tumor cells when PBMCs were co-cultured with lung cancer cells. nih.govnih.gov The enhancement of tumor cell killing by MBZ in this context was dependent on the presence of CD14 positive cells (monocytes/macrophages) in the co-culture, suggesting a role for these myeloid cells in mediating the T-cell-dependent anti-tumor effect. nih.govnih.gov MBZ stimulates CD14+ myeloid cells, which in turn enhance T-cell activation and tumor cell killing. nih.govnih.gov

Impact on Innate Immunity

This compound has been shown to impact innate immunity. Studies suggest that MBZ can induce a pro-inflammatory tumor-suppressive M1 phenotype in monocytes and macrophages. nih.govfigshare.comresearchgate.net This polarization towards an M1 phenotype is associated with phagocytic and antigen-presenting activity, production of Th-1 activating cytokines, and induction of cytotoxic effects. nih.gov M1 macrophages can also activate other immune cells, such as natural killer (NK) and T lymphocytes. nih.gov this compound therapy has been associated with increased innate immunity in clinical settings. researchgate.netnih.govmdpi.com

Pharmacological and Toxicological Investigations

Pharmacokinetics and Metabolism Studies

The pharmacokinetic profile of mebendazole is characterized by poor systemic absorption and extensive metabolism. These properties are central to its mechanism of action for treating intestinal helminth infections while also influencing its application for systemic conditions.

Following oral administration, this compound's absorption is limited. Less than 10% of an oral dose reaches systemic circulation nih.govhres.ca. This poor absorption is attributed to a combination of incomplete absorption from the gastrointestinal tract and significant pre-systemic metabolism, also known as the first-pass effect hres.cawho.int. Some studies report a bioavailability of approximately 5% to 10% drugbank.com.

The bioavailability of this compound can be influenced by administration conditions. For instance, taking the drug with a high-fat meal can increase its bioavailability and systemic exposure who.intdrugbank.comfda.gov. One study noted that a high-fat breakfast resulted in a 2.4- to 4-fold higher systemic exposure compared to administration under fasted conditions fda.gov. The low systemic absorption is advantageous for treating parasites located within the gastrointestinal tract, as the drug remains concentrated in the gut nih.gov.

Pharmacokinetic ParameterValue/DescriptionSource
Oral Bioavailability <10% nih.govhres.ca
Factors Increasing Bioavailability Administration with a high-fat meal who.intdrugbank.com
Peak Plasma Concentration (Tmax) 2 to 4 hours post-administration hres.cawho.int

The portion of this compound that is absorbed is extensively and rapidly metabolized, primarily by the liver nih.govhres.cawho.intdrugbank.com. The liver's cytochrome P450 (CYP450) system is involved in this process nih.gov. Consequently, individuals with impaired hepatic function, metabolic issues, or biliary elimination problems may experience higher plasma levels of this compound nih.govhres.ca. This compound and its metabolites are also thought to undergo a degree of enterohepatic recirculation, which is the circulation of substances from the liver to the bile, followed by entry into the small intestine, absorption by the enterocyte, and transport back to the liver hres.cawho.int.

This compound is converted into several metabolites, with the major ones being amino and hydroxylated amino forms hres.cawho.int. The primary metabolites include a hydrolyzed product, 2-amino-5-benzoylbenzimidazole, and a reduced product, methyl-5(6)-[α-hydroxybenzyl] benzimidazole (B57391) carbamate fda.gov. Plasma concentrations of these major metabolites are found to be substantially higher than those of the parent this compound compound hres.cawho.intfda.gov. These metabolites are considered to be devoid of any anthelmintic activity drugbank.comnih.govmdpi.com. The major urinary metabolite has been identified as 2-amino-5(6)[a-hydroxybenzyl]benzimidazole medicinacomplementar.com.brnih.gov.

Once in the systemic circulation, this compound is highly bound to plasma proteins medex.com.bd. Approximately 90-95% of the drug binds to these proteins, which significantly restricts its distribution and availability to tissues drugbank.comijirt.org. This extensive binding means that only a small fraction of the drug is free in the plasma to exert systemic effects or be eliminated bioivt.com.

The volume of distribution (Vd) for this compound is estimated to be between 1 to 2 L/kg hres.ca. This value suggests that the drug penetrates areas outside the vascular space and distributes into tissues hres.ca. This is supported by findings in patients on chronic therapy, where drug levels have been detected in tissue and cyst material nih.gov. This compound also has the ability to cross the blood-brain barrier, which is a relevant characteristic for its potential use in treating cerebral conditions chemicalbook.com. Studies in animal models have shown good penetration into brain tissue chemicalbook.com.

The elimination half-life of this compound after an oral dose typically ranges from 3 to 6 hours in most patients with normal hepatic function nih.govwho.int. Other studies have reported ranges of 2.5 to 5.5 hours and 2.8 to 9.0 hours drugbank.commedex.com.bdnih.gov. In patients with impaired liver function, such as those with cholestasis, the half-life can be significantly prolonged, reaching approximately 35 hours drugbank.com.

ParameterHealthy Hepatic FunctionImpaired Hepatic Function (Cholestasis)
Elimination Half-Life 2.5 - 9.0 hours~35 hours

Excretion Routes (Bile, Urine, Feces)

The elimination of this compound from the body occurs predominantly through the feces, with a smaller fraction excreted in the urine. Following oral administration, the majority of the drug is not absorbed systemically and is expelled unchanged in the feces. For the small portion of this compound that is absorbed (approximately 5% to 10%), it undergoes extensive metabolism in the liver. drugbank.comkidneydiseaseclinic.net

The metabolites, which are devoid of anthelmintic activity, are the primary forms of the drug eliminated through bile and urine. drugbank.comijirt.org Approximately 2% of an administered dose of this compound is excreted in the urine, with the remainder eliminated in the feces as either the unchanged drug or its primary metabolites. drugbank.comdrugs.comnih.gov Studies in rats have shown that about 85% of an intravenous dose is eliminated via the bile, with the rest excreted in the urine, mostly as conjugated metabolites. nih.gov The primary metabolite found is 2-amino-5-benzoylbenzimidazole. drugbank.commedicaldialogues.in

Influence of Factors on Pharmacokinetics (e.g., Fatty Foods, Hepatic Impairment, CYP450 Inducers)

Several factors can significantly influence the pharmacokinetic profile of this compound, affecting its absorption, bioavailability, and plasma concentrations.

Fatty Foods : The co-administration of this compound with a high-fat meal substantially increases its absorption and systemic bioavailability. drugbank.commedicaldialogues.inwho.intchemicalbook.comnih.gov This is attributed to the lipophilic nature of the drug. cyberleninka.ru Ingesting fatty foods can increase the bioavailability of this compound, with studies showing a 2.4- to 4-fold higher systemic exposure when administered with a high-fat breakfast compared to fasted conditions. who.intfda.gov This enhanced absorption is believed to be facilitated by meal lipids promoting the release of cholecystokinin, which slows gastrointestinal motility and increases the contact time between the drug and intestinal cells. cyberleninka.ru

Hepatic Impairment : Since this compound is extensively metabolized by the liver, hepatic impairment can lead to higher plasma concentrations of the drug. nih.govbsgdtphcm.vn Patients with impaired liver function or decreased biliary excretion are likely to have elevated plasma levels. nih.gov The half-life of this compound can be significantly prolonged in individuals with cholestasis, extending to approximately 35 hours compared to the normal range of 2.5 to 5.5 hours. drugbank.com

CYP450 Inducers and Inhibitors : The metabolism of this compound is influenced by the cytochrome P450 (CYP450) enzyme system. nih.gov Co-administration with CYP450 inducers, such as carbamazepine and phenytoin, can decrease plasma levels of this compound. kidneydiseaseclinic.netnih.gov Conversely, CYP450 inhibitors can increase its plasma concentrations. Cimetidine, for example, can inhibit the metabolism of this compound, leading to elevated plasma levels. koreamed.orgrjptonline.org In vitro studies have indicated that this compound is a substrate for CYP1A2, and its metabolism can be inhibited by moderate to strong CYP1A2 inhibitors like thiabendazole and fluvoxamine. nih.govgoogle.comgoogle.com

Pharmacokinetics in Specific Populations (e.g., Pediatric, Elderly, Impaired Liver/Kidney Function)

The pharmacokinetics of this compound can vary in specific populations, necessitating careful consideration.

Pediatric Population : Systemic exposure to this compound has been observed to be higher in younger pediatric patients. aap.org Studies have shown that children aged 1 to 3 years can have approximately 4-fold higher systemic exposure to this compound compared to older children and adults after a single dose. fda.gov Despite this, safety and efficacy have not been established for the 100 mg tablet in children under 2 years old, and for the 500 mg tablet in children under 1 year old. drugs.com

Elderly Population : Specific pharmacokinetic studies in the elderly population are not extensively detailed in the available literature.

Impaired Liver Function : As this compound undergoes extensive first-pass metabolism in the liver, patients with hepatic impairment may experience increased systemic exposure. nih.govbsgdtphcm.vn Higher plasma levels are expected in individuals with impaired liver function or reduced biliary excretion. nih.gov

Impaired Kidney Function : this compound is minimally excreted by the kidneys, with only about 2% of the administered dose appearing in the urine. drugs.comnih.gov Therefore, renal impairment is not expected to significantly alter its pharmacokinetics. No dosage adjustments are typically recommended for patients with impaired kidney function, as the drug is unlikely to be removed by dialysis. kidneydiseaseclinic.netpediatriconcall.com

Preclinical Toxicity Assessments

Acute Toxicity Studies (e.g., LD50)

Acute toxicity studies have been conducted to determine the lethal dose (LD50) of this compound in various animal models. The results indicate that the compound is harmful if swallowed. caymanchem.comcymitquimica.com

Interactive Data Table: Acute Toxicity of this compound (LD50)

Animal Model Route of Administration LD50 Value
Mouse Oral 620 mg/kg
Rat Oral 714 mg/kg
Mouse Intraperitoneal 712 mg/kg
Dog Oral 1280 mg/kg

Data sourced from multiple studies. caymanchem.comamazonaws.comfishersci.com

Subacute and Chronic Toxicity Studies

In carcinogenicity tests conducted over two years, this compound was administered daily to mice and rats at doses up to 40 mg/kg. No carcinogenic effects were observed in these chronic studies. drugs.comrxlist.com Long-term exposure to high doses in humans has been associated with bone marrow suppression, including neutropenia and agranulocytosis. bsgdtphcm.vn

Genotoxicity and Carcinogenicity Studies

Genotoxicity : The genotoxic potential of this compound has been evaluated in several assays with mixed results. It did not show mutagenic activity in a bacterial reverse gene mutation test (Ames test). drugs.comrxlist.com However, this compound was found to be mutagenic in the mouse lymphoma thymidine kinase assay when tested with a continuous 24-hour treatment period in the absence of S-9 metabolic activation. rxlist.com Studies using Aspergillus nidulans indicated that this compound can induce chromosomal non-disjunction but does not promote point mutations. nih.gov It has also been shown to be aneugenic (causing abnormal chromosome numbers) in vitro in mammalian somatic cells. rxlist.com

Carcinogenicity : Long-term carcinogenicity studies in mice and rats did not reveal any carcinogenic effects. Animals were administered doses as high as 40 mg/kg daily for two years without evidence of carcinogenicity. drugs.comrxlist.com

Reproductive and Developmental Toxicity Studies

Embryotoxicity and Teratogenicity (Animal Models: Rats, Mice, Hamsters, Rabbits, Zebrafish)

Studies in various animal models have demonstrated that this compound possesses embryotoxic and teratogenic properties. In rats, administration of single oral doses as low as 10 mg/kg during the period of organogenesis resulted in adverse developmental effects. drugs.com These effects included skeletal and soft tissue malformations, reduced pup weight, and embryolethality. drugs.com The teratogenicity of this compound has been documented in rats at oral doses of 40 mg/kg per day. fsc.go.jp However, in rabbits, oral administration of 40 mg/kg did not produce teratogenic effects. fsc.go.jp

In zebrafish, this compound exposure has been shown to induce developmental toxicity, particularly affecting the retina. zqsp-mie-u.orgnih.govnih.govresearchgate.net Exposure of zebrafish larvae to this compound between 2 and 3 days post-fertilization led to malformation of the retinal layers. zqsp-mie-u.orgnih.govnih.govresearchgate.net This developmental window appears to be a critical period for the retinal toxicity of the compound in this model. researchgate.net

Animal ModelObserved EffectsEffective DoseSource
RatsSkeletal malformations, soft tissue malformations, decreased pup weight, embryolethalityAs low as 10 mg/kg (single oral dose) drugs.com
RabbitsNo teratogenicity observed40 mg/kg (oral) fsc.go.jp
ZebrafishMalformation of retinal layersExposure during 2-3 days post-fertilization zqsp-mie-u.orgnih.govnih.govresearchgate.net
Table 1. Summary of this compound's Embryotoxicity and Teratogenicity in Animal Models.
DNA Damage Response in Developmental Toxicity

The developmental toxicity of this compound, particularly in the zebrafish retina, has been linked to the activation of the DNA damage response pathway. zqsp-mie-u.orgnih.govnih.gov Transcriptome analysis of zebrafish eyes exposed to this compound revealed the involvement of this pathway in the observed retinal malformations. zqsp-mie-u.orgnih.govnih.govresearchgate.net

Maternal Toxicity

In reproductive toxicity studies, maternal toxicity has been identified as a significant adverse effect of this compound. In studies conducted on rats, maternal toxicity was observed at a dose of 2.5 mg/kg bw per day. fsc.go.jp This was noted as the adverse effect occurring at the lowest dose in the reviewed toxicity studies. fsc.go.jp

Drug-Drug Interactions

Interactions with CYP450 Inducers (e.g., Carbamazepine, Phenytoin)

The co-administration of this compound with potent inducers of the cytochrome P450 (CYP) enzyme system, such as the anticonvulsants carbamazepine and phenytoin, can lead to a significant reduction in the plasma concentration of this compound. hiv-druginteractions.orgdrugs.comdrugs.com Phenobarbital and primidone are also mentioned as potential inducers that could interact similarly. drugs.com

The proposed mechanism for this interaction is the induction of hepatic metabolism of this compound by these anticonvulsant drugs. drugs.com CYP450 enzymes are crucial for the metabolism of many drugs, and their induction accelerates the breakdown of this compound, thereby lowering its systemic levels. nih.gov This interaction is of particular clinical relevance when this compound is used for systemic infections where adequate plasma concentrations are necessary for efficacy. drugs.comdrugs.com

Interacting Drug ClassExample DrugsEffect on this compoundProposed MechanismSource
CYP450 InducersCarbamazepine, PhenytoinDecreased plasma concentrationsInduction of hepatic metabolism hiv-druginteractions.orgdrugs.comdrugs.com
Table 2. Interaction of this compound with CYP450 Inducers.

Potential for Synergistic or Antagonistic Effects with Other Drugs

This compound (MBZ) has been the subject of numerous pharmacological and toxicological investigations to determine its interactive potential with other therapeutic agents. Research has revealed that this compound can exhibit both synergistic and antagonistic effects, which can significantly alter its therapeutic efficacy and toxicological profile. These interactions are particularly prominent in the fields of oncology and antiparasitic therapy.

Synergistic Effects in Oncology

A substantial body of preclinical research has demonstrated that this compound can act synergistically with a variety of conventional anti-cancer agents, enhancing their therapeutic effects and in some cases, overcoming chemoresistance. nih.govsemanticscholar.org Its primary mechanism of action, the disruption of microtubule polymerization, is a key area of synergy with other drugs that target cellular division and proliferation. nih.govresearchgate.netpatsnap.com

Combination with Chemotherapeutic Agents: this compound has been shown to enhance the cytotoxicity of several chemotherapeutic drugs across various cancer cell lines. nih.gov For instance, it has a synergistic effect with cisplatin (B142131) in head and neck squamous cell carcinoma cells. nih.gov Studies on glioma cell lines have shown that combining this compound with temozolomide (B1682018) (TMZ) and vinblastine was more effective, particularly against TMZ-tolerant cells. nih.gov In melanoma, this compound synergizes with the MEK inhibitor trametinib (B1684009) to inhibit the growth of BRAF-mutant melanoma cells both in culture and in xenografts. nih.gov A triple combination of this compound, trametinib, and the repurposed anti-diabetic drug metformin has been shown to synergistically reduce the viability of NRAS-mutant melanoma cells. aacrjournals.org

A drug-repurposing screen identified this compound as a potent candidate to synergize with docetaxel for treating prostate cancer. researchgate.netnih.gov This combination was found to increase apoptosis and suppress tumor growth by targeting distinct aspects of microtubule dynamics, leading to an enhanced G2/M mitotic block and the formation of multipolar spindles that result in aneuploid daughter cells. researchgate.netnih.govnih.gov Furthermore, this compound has been observed to have synergistic antineoplastic effects with immunochemotherapeutics, such as anti-HER2 conjugates combined with anthracyclines or gemcitabine. nih.gov

Combination with Other Repurposed Drugs and Targeted Agents: Research has also explored combinations with other repurposed drugs. For example, this compound combined with sulindac (B1681787) has been noted to decrease tumor occurrence in colon cancer models. rjptonline.org417integrativemedicine.com In high-grade serous ovarian carcinoma, which frequently has p53 mutations, this compound shows a synergistic effect when combined with the p53 reactivator drug PRIMA-1MET, inducing apoptosis by modulating microtubule assembly and p53 levels. aacrjournals.org

Role as a Radiosensitizer: Beyond chemotherapy, this compound has demonstrated potent activity as a radiosensitizer. It enhances radiation-induced DNA damage in cancer cells, suggesting a synergistic potential with radiation therapy to reduce cell viability and trigger apoptosis. nih.govrjptonline.org

Interacting Drug(s)Cancer TypeObserved Synergistic EffectStudy Context
CisplatinHead and Neck Squamous Cell CarcinomaEnhanced antiproliferative effect and apoptosis. nih.govIn vitro, In vivo (xenograft)
DocetaxelProstate CancerPotent synergy in cell killing, increased G2/M mitotic block, enhanced apoptosis, and suppressed tumor growth. researchgate.netnih.govIn vitro, In vivo
Temozolomide (TMZ), VinblastineGliomaMore effective ablation of cell lines, especially those tolerant to TMZ alone. nih.govIn vitro
TrametinibMelanoma (NRAS Mutant)Strongly enhanced tumor growth inhibition. nih.gov Synergistic inhibition of cell growth. nih.govIn vitro, In vivo (xenograft)
Trametinib, MetforminMelanoma (NRASQ61K)Synergistically reduced cell viability. aacrjournals.orgIn vitro
PRIMA-1METHigh-Grade Serous Ovarian CarcinomaSynergistic effect (CI = 0.3 to 0.7), induced apoptosis. aacrjournals.orgIn vitro
SulindacColon CancerDecreased occurrence of tumors. rjptonline.org417integrativemedicine.comPreclinical models
Radiation TherapyVarious CancersEnhanced radiation-induced DNA damage; acted as a radiosensitizer. nih.govrjptonline.orgIn vitro

Synergistic Effects in Antiparasitic Therapy

In its primary role as an anthelmintic, this compound's efficacy can be significantly improved when combined with other antiparasitic drugs, particularly against infections that are less responsive to monotherapy.

Combination with Ivermectin: Single-dose this compound shows limited efficacy against the whipworm Trichuris trichiura. oup.comnih.gov However, randomized controlled trials have demonstrated that combining this compound with ivermectin results in statistically higher cure rates (CR) and egg reduction rates (ERR) against T. trichiura than either drug alone. oup.comnih.govlstmed.ac.uk One study found the this compound-ivermectin combination achieved the highest ERR of 97% and a CR of 55%, significantly outperforming this compound monotherapy (67% ERR, 19% CR). oup.comnih.govlstmed.ac.uk This suggests a synergistic interaction that improves therapeutic outcomes in soil-transmitted helminth control programs. oup.comlstmed.ac.uk

Combination with Other Benzimidazoles: There is evidence that combining different benzimidazoles, which may have varying molecular targets, could enhance efficacy. ecancer.org A study comparing single-dose albendazole (B1665689) with a single-dose combination of albendazole and this compound against T. trichiura infections found the combination therapy to be more effective, yielding a significantly higher cure rate (71.1% vs. 52.5%) and a greater reduction in egg counts. oamjms.eu

Interacting DrugTarget ParasiteObserved Synergistic EffectKey Findings
IvermectinTrichuris trichiura (whipworm)Significantly improved cure rates (CR) and egg reduction rates (ERR). oup.comnih.govlstmed.ac.ukCR of 55% and ERR of 97% with the combination, compared to 19% CR and 67% ERR for this compound alone. nih.govlstmed.ac.uk
AlbendazoleTrichuris trichiura (whipworm)Higher efficacy than albendazole monotherapy. oamjms.euCR of 71.1% with the combination, compared to 52.5% for albendazole alone. oamjms.eu

Pharmacokinetic and Antagonistic Interactions

This compound is subject to several clinically relevant drug-drug interactions that can either enhance its systemic exposure or lead to potentially severe adverse effects.

Interaction with Cimetidine: Cimetidine, an H2-receptor antagonist, is known to inhibit the hepatic metabolism of this compound. drugs.com This interaction leads to increased serum concentrations of this compound. drugs.comdrugbank.commedindia.netnih.gov While the clinical significance can vary, this effect has been leveraged to intentionally boost systemic this compound levels for treating tissue-dwelling parasites, such as in cases of previously unresponsive hepatic hydatid cysts. nih.govnih.gov

Interaction with Anticonvulsants: Conversely, co-administration with certain anticonvulsant drugs, such as phenytoin and carbamazepine, can decrease the plasma concentration of this compound, potentially reducing its efficacy in systemic infections. drugbank.compediatriconcall.com

Interaction with Metronidazole: A significant antagonistic interaction has been reported with the concomitant use of this compound and metronidazole. www.nhs.ukdrugs.com This combination has been associated with an increased risk of developing severe cutaneous adverse reactions, specifically Stevens-Johnson syndrome/toxic epidermal necrolysis (SJS/TEN). drugs.comnih.govresearchgate.netquora.com Due to this risk, the concurrent use of this compound and metronidazole is generally avoided. www.nhs.ukresearchgate.net

Interaction with Vinca Alkaloids: While this compound and vincristine both act as microtubule inhibitors and have similar cellular mechanisms, their combined administration in an animal model resulted in rapid weight loss and increased neuropathy, indicating an antagonistic toxicological interaction that was not observed with either drug as a monotherapy. nih.gov This suggests that combining these two microtubule-targeting agents may enhance toxicity rather than therapeutic efficacy. nih.gov

Clinical Efficacy and Drug Repurposing Research

Efficacy in Parasitic Infections

Mebendazole demonstrates efficacy against a range of parasitic worm infections, primarily those affecting the gastrointestinal tract. nih.govyashodahospitals.comwikipedia.org Its effectiveness can vary depending on the targeted helminth species and the specific parasitic condition. parahostdis.orgplos.org

Broad-Spectrum Anthelmintic Activity

This compound is classified as a broad-spectrum synthetic anthelmintic. drugbank.comyashodahospitals.com It is effective against single or mixed helminthic infestations. hres.ca Its activity extends to both adult and immature larval stages of nematodes, and it can also kill the eggs of some species, such as roundworm and whipworm. wikipedia.org

Targeted Helminth Species (e.g., Ascaris lumbricoides, Enterobius vermicularis, Necator americanus, Ancylostoma duodenale, Trichuris trichiura)

This compound is indicated for the treatment of infections caused by several specific helminth species. These include Enterobius vermicularis (pinworm), Ascaris lumbricoides (common roundworm), Trichuris trichiura (whipworm), Ancylostoma duodenale (common hookworm), and Necator americanus (American hookworm) in both single and mixed infections. nih.govdrugbank.comhres.cadroracle.ai

Clinical studies have evaluated the efficacy of this compound against these targeted species, with varying cure rates and egg reduction rates reported depending on factors such as the study population, infection intensity, and treatment regimen. parahostdis.orgplos.orgdroracle.ainih.govoamjms.eu

Helminth SpeciesReported Cure Rate (CR)Reported Egg Reduction Rate (ERR)Source Indices
Enterobius vermicularisMean 95%Not specified droracle.ai
Ascaris lumbricoides89.7% to 100%98.6% to 99.9% parahostdis.org
Trichuris trichiura44.4% to 90.0%96.4% to 99.6% parahostdis.orgnih.gov
Ancylostoma duodenale71.4%97.3% parahostdis.org
Necator americanus52.0% to 22.9%91.2% parahostdis.orgnih.gov

Note: Efficacy can vary based on study design, dosage, and geographical region.

Research indicates that while this compound is highly effective against Ascaris lumbricoides and Enterobius vermicularis, its efficacy against hookworms, particularly Necator americanus, and Trichuris trichiura can be lower. parahostdis.orgplos.orgoamjms.eu For instance, a study involving schoolchildren in six countries reported an estimated Fecal Egg Count Reduction (FECR) rate for this compound of 97.6% for A. lumbricoides, 79.6% for hookworm, and 63.1% for T. trichiura. plos.org Another study comparing albendazole (B1665689) and this compound found that while albendazole had better efficacy against A. lumbricoides, this compound was more effective against T. trichiura in terms of cure rate in one study, although other studies showed similar or lower efficacy for this compound against T. trichiura. oamjms.eudroracle.ai

Efficacy Against Specific Parasitic Conditions (e.g., Capillariasis, Echinococcosis, Toxocariasis, Trichinellosis, Trichostrongyliasis, Giardia lamblia)

Beyond the common soil-transmitted helminths, this compound has been used off-label for the treatment of other parasitic conditions. nih.gov These include intestinal capillariasis (Capillaria philippinensis), echinococcosis (cystic, caused by Echinococcus granulosus), toxocariasis, trichinellosis (Trichinella spiralis), and trichostrongyliasis. nih.govnafdac.gov.ng

Studies have investigated the effectiveness of this compound in these less common infections. For echinococcosis, this compound has shown some effectiveness, particularly against the germinal tissue of E. granulosus cysts, although complete eradication can be challenging, and effectiveness may depend on drug formulation and administration route. bibliotekanauki.plnih.gov For capillariasis, this compound has been suggested as a treatment option. nafdac.gov.ngdrugfuture.com this compound has also been used for toxocariasis and trichinellosis. nih.govnafdac.gov.ng While this compound has been used for giardiasis (Giardia lamblia), it is not considered the preferred agent for this infection. wikipedia.orgmedscape.com

Resistance Mechanisms and Surveillance

The widespread use of benzimidazole (B57391) anthelmintics like this compound has raised concerns about the development of drug resistance in helminth populations. parahostdis.orgnih.govnih.govfrontiersin.org While definitive evidence of clinically relevant benzimidazole resistance in humans is not clearly documented globally, reduced efficacy has been observed in some regions and helminth species. nih.govfrontiersin.org

Changes in β-Tubulin Protein

A primary mechanism of resistance to benzimidazole drugs, including this compound, involves changes in the parasite's β-tubulin protein. nih.govdroracle.aikjpp.netnih.govcambridge.orgresearchgate.net Benzimidazoles exert their effect by binding to the colchicine-sensitive site of β-tubulin, inhibiting its polymerization and disrupting microtubule formation. nih.govdrugbank.comkjpp.netnih.govresearchgate.net Resistance can arise from single nucleotide polymorphisms (SNPs) in the β-tubulin isotype 1 gene, which alter the binding site and reduce the drug's affinity for tubulin. cambridge.orgmdpi.com Specific mutations at codons 167, 198, and 200 of the β-tubulin gene have been associated with benzimidazole resistance in various helminth species, including those infecting humans and livestock. cambridge.orgmdpi.com These genetic changes can lead to reduced drug efficacy. cambridge.org

Emergence of Drug Resistance in Specific Regions or Helminth Species

Reports suggest the potential emergence of drug resistance in certain human helminth species and geographical areas, particularly where mass drug administration programs have been implemented over extended periods. parahostdis.orgnih.govnih.govfrontiersin.org Reduced efficacy of this compound against hookworms, particularly Necator americanus, has been reported in some regions, such as Mali and Pemba Island. parahostdis.orgnih.gov There are also concerns about decreasing efficacy against Trichuris trichiura. parahostdis.orgnih.govfrontiersin.org

Studies have shown a decline in the cure rates and egg reduction rates of this compound against hookworms and T. trichiura over time in certain areas, which could indicate the development of resistance. nih.govfrontiersin.org While the presence of resistance-encoding SNPs in human helminths has been investigated in some regions, the direct link between these mutations and observed clinical resistance in humans is still an area of ongoing research. frontiersin.orgmdpi.com The patterns of resistance development seen in veterinary helminths, where benzimidazole resistance is a significant issue and associated with specific β-tubulin mutations, raise concerns for human helminth control programs. nih.govfrontiersin.orgcambridge.org

This compound Repurposing in Oncology

This compound (MBZ), an anthelmintic drug with a long history of use for parasitic infections, has garnered significant attention for its potential as a repurposed anticancer agent. Preclinical studies have explored its efficacy across a range of cancer types, demonstrating various mechanisms of action, including tubulin disruption, inhibition of angiogenesis, induction of apoptosis, and modulation of signaling pathways. The repurposing of existing drugs like this compound offers a potentially faster and more cost-effective path to identifying new cancer therapies.

Preclinical Studies in Various Cancer Types

Preclinical research involving both in vitro (cell line) and in vivo (animal model) studies has investigated the anticancer properties of this compound. These studies aim to understand the drug's effects on cancer cell growth, survival, migration, and tumor progression.

This compound has shown promising preclinical efficacy in models of brain tumors, including gliomas and meningiomas. Studies have indicated that this compound can penetrate the blood-brain barrier, which is crucial for treating central nervous system malignancies.

Gliomas: In glioblastoma multiforme (GBM) cell lines, this compound has demonstrated cytotoxicity with half-maximal inhibitory concentrations (IC50) typically ranging from 0.1 to 0.3 µM. This compound disrupted microtubule formation in GBM cells, and this in vitro activity correlated with reduced tubulin polymerization. In vivo studies using syngeneic and xenograft orthotopic mouse glioma models showed that this compound significantly extended mean survival, in some cases up to 63%. This compound has also been shown to inhibit glioblastoma cell proliferation, an effect that was enhanced when combined with chloroquine (B1663885) and further augmented with temozolomide (B1682018). Different polymorphs of this compound exist, and studies suggest that polymorph C is more efficacious in brain tumor therapy, reaching therapeutically effective concentrations in brain tissue and tumors in mouse models. Combining this compound polymorph C with elacridar, a P-glycoprotein inhibitor, further improved efficacy in mouse glioma and medulloblastoma models. This compound also sensitized interphase glioma cells to the effects of ionizing radiation.

Meningioma: Preclinical studies in malignant meningioma models have shown that this compound, both alone and in combination with radiation, can increase survival. In vitro experiments on meningioma cell lines revealed IC50 values for this compound in the range of 0.26-0.42 µM. The combination of this compound and radiation resulted in a greater reduction in colony formation and higher levels of cleaved caspase-3, a marker of apoptosis. In vivo studies demonstrated that this compound alone and the combination led to increased apoptosis and decreases in tumor cell and vascular proliferation. This combination increased median survival and delayed tumor growth by inducing apoptosis via the caspase-3/7 pathway, decreasing cell proliferation, and reducing levels of the angiogenesis marker CD31.

Here is a summary of some preclinical findings in brain tumors:

Cancer TypeModel (In vitro/In vivo)Key FindingsCitations
GlioblastomaCell lines (In vitro)Cytotoxicity (IC50 0.1-0.3 µM), disrupted microtubule formation.
GlioblastomaMouse models (In vivo)Extended mean survival (up to 63%), inhibited tumor growth.
GlioblastomaCell lines (In vitro)Inhibition of proliferation, enhanced by chloroquine and temozolomide.
Glioblastoma
Colorectal Cancer

Research suggests this compound exhibits preclinical anti-cancer activity in colorectal cancer. oncotarget.comnih.gov Studies have indicated its potential to inhibit cancer cell proliferation and induce apoptosis in colorectal cancer cell lines. droracle.ai In vitro and in vivo studies have demonstrated anticancer activity against colorectal cancer cells, with reported IC50 values providing an indication of its potency. droracle.ai

In a preclinical model of colon cancer chemoprevention using ApcMin/+ mice, this compound was shown to slow colon cancer xenograft growth when used therapeutically. oncotarget.comnih.gov The combination of this compound and sulindac (B1681787) significantly reduced microadenomas, polyp number, and size in the intestines of these mice. oncotarget.comnih.gov this compound as a single agent decreased COX2 expression, blood vessel formation, and VEGFR2 phosphorylation in this model. oncotarget.com

For metastatic colorectal cancer, adding this compound to standard chemotherapy regimens has shown potential in improving response rates and extended progression-free survival in some clinical observations. droracle.ai417integrativemedicine.com One case study reported a man with metastatic colon cancer achieving partial remission after treatment with this compound following progression on conventional therapies. cancerchoices.org

Lung Cancer (e.g., Non-Small Cell Lung Cancer)

This compound has demonstrated cytotoxic effects on non-small cell lung cancer (NSCLC) cell lines, including A549, H1299, and H460. nih.govmdpi.comrjptonline.org Studies have shown that this compound can hinder the growth of lung cancer cells in laboratory experiments and in living organisms. rjptonline.org It has been observed to induce dose-dependent apoptotic responses in lung cancer cell lines. ecancer.orgnih.gov

In vivo studies using mouse xenografts of H460 NSCLC cells showed that oral treatment with this compound resulted in a dose-dependent arrest in tumor growth. nih.govnih.gov Mice treated with this compound showed a significantly lower mean colony count of lung metastases compared to controls. mdpi.comecancer.orgnih.gov The proposed molecular mechanism includes the stabilization of post-translational p53 and the downstream expression of p21 and MDM2 in lung cancer cell lines. mdpi.comecancer.org this compound can induce mitotic arrest and apoptosis by depolymerizing tubulin in NSCLC cells. mdpi.com Recent research indicates that this compound inhibited NSCLC cell proliferation and migration while promoting apoptosis through triggering ROS generation and abrogating the JAK2-STAT3 signaling pathway. researchgate.net

Melanoma

This compound has shown activity against melanoma cell lines, including chemoresistant lines. parahostdis.orgecancer.orgmdpi.comeurekalert.orgaacrjournals.org Screening studies identified this compound as having significant growth-inhibitory effects on melanoma cells with lower IC50 values compared to non-cancerous melanocytes. ecancer.orgmdpi.comeurekalert.orgaacrjournals.org

Cell LineThis compound IC50 (µM)Source
SK-Mel-190.32 mdpi.comaacrjournals.org
M-140.30–0.32 mdpi.comaacrjournals.org
Melan-a1.9 aacrjournals.org

In vitro studies have shown that this compound treatment of melanoma cells resulted in a time-dependent decrease in XIAP levels, correlating with increased apoptosis markers. mdpi.com this compound induced apoptosis through phosphorylation of Bcl-2 and activation of both intrinsic and extrinsic mitochondrial pathways in melanoma cells. mdpi.comeurekalert.orgaacrjournals.org

In vivo studies using human melanoma xenografts in mice demonstrated that this compound inhibited tumor growth effectively, comparable to temozolomide, the standard treatment for melanoma, without observed toxicity. ecancer.orgmdpi.comresearchgate.netresearchgate.netascopubs.org Oral administration of this compound resulted in Bcl-2 phosphorylation in vivo, supporting its mechanism of action. researchgate.netascopubs.org

Pancreatic Cancer

Preclinical studies have explored this compound's potential in pancreatic cancer. canceractive.comrjptonline.orghopkinsmedicine.orgnih.govmdpi.com Research using mouse models of pancreatic cancer has indicated that this compound could slow or stop the growth and spread of both early and late-stage pancreatic cancer, particularly being effective for early-detected cancer. canceractive.comhopkinsmedicine.org

Studies suggest that this compound may act by collapsing cancer cells' structure through inhibiting tubulin formation and reducing inflammation. canceractive.com417integrativemedicine.comhopkinsmedicine.org this compound has been shown to impede the proliferation and migration of pancreatic cancer cells. cancerchoices.orgnih.govmdpi.com Its effect on cancer cell growth and migration may be mediated through the inhibition of sphingosine (B13886) kinase 1 (SK1) activity, reducing sphingosine 1-phosphate (S1P) levels. nih.govmdpi.com this compound inhibited S1P-induced cancer cell growth by regulating the JAK2/STAT3/Bcl-2 pathway and regulated cancer cell migration through the S1P/FAK/vimentin pathway. nih.govmdpi.com

This compound may have utility as a therapy after initial treatment to prevent tumor recurrence and potentially increase the durability of response to standard chemotherapy in advanced disease. hopkinsmedicine.org

Adrenocortical Cancer

Pre-clinical evidence has shown this compound's anti-cancer activity in adrenocortical cancer both in vitro and in vivo. researchgate.netparahostdis.orgecancer.orgaacrjournals.orgresearchgate.net Studies treating adrenocortical cancer cell lines (H295R and SW-13) with this compound in vitro showed dose-dependent growth arrest. ecancer.org

Cell LineThis compound IC50 (µM)Source
H295R0.23 ecancer.org
SW-130.27 ecancer.org

Tumor spheroid inhibition tests at a concentration of 1 µM this compound completely disaggregated spheroids and killed cancer cells over approximately 20 days. ecancer.org

In vivo treatment of athymic nude mouse models of adrenocortical cancer with this compound significantly inhibited tumor growth and inhibited the formation of metastases. ecancer.orgresearchgate.net this compound significantly inhibited cancer cell growth both in vitro and in vivo, with effects attributed to the induction of apoptosis. researchgate.net It also inhibited invasion and migration of cancer cells in vitro and metastases formation in vivo. researchgate.net

A case report described long-term disease control in a patient with metastatic adrenocortical carcinoma treated with this compound monotherapy, with metastases initially regressing and subsequently remaining stable for an extended period. researchgate.net

Osteosarcoma

Studies have indicated the growth inhibitory effects of this compound against osteosarcoma cell lines. nih.govresearchgate.netecancer.orgnih.gov In vitro studies have reported IC50 values for this compound in osteosarcoma cell lines ranging from 0.1 to 0.8 µM. nih.govecancer.orgnih.gov this compound has shown anti-neoplastic activity against canine osteosarcoma cell lines in vitro, which are considered an excellent animal model for the human disease. nih.gov Preclinical studies suggest this compound notably impedes the growth of malignant and metastatic tumors such as osteosarcoma. researchgate.net

Gastric Cancer

This compound has demonstrated anticancer effects in gastric cancer. rjptonline.orgresearchgate.net It has been reported to hinder the development, movement, and infiltration in stomach cancer cell models. rjptonline.org

In vitro studies have shown this compound to be a potent antiproliferative agent against gastric cancer cell lines, with IC50 values ranging from 0.39 to 1.25 µM. nih.gov this compound disrupted microtubule structure and significantly inhibited invasion and migration at concentrations as low as 0.1 µM in gastric cancer cell lines. nih.gov The activity of MMP-2 significantly decreased at all tested concentrations. nih.gov

This compound was found to be more potent as an antiproliferative agent against gastric cancer cell lines than several other tested clinically approved chemotherapeutic agents. nih.gov this compound significantly induced DNA double-strand breaks in gastric cancer cells at various concentrations, comparable to doxorubicin (B1662922) and paclitaxel, while not causing significant damage in human lymphocytes. nih.gov It also induced G2-M arrest followed by increased caspase 3/7 activity and apoptosis. nih.gov Protein expression and mRNA levels of the proto-oncogene c-Myc were reduced by this compound exposure. nih.gov

Clinical Trials and Case Reports in Oncology

Clinical investigation into this compound as a cancer treatment has included case reports and clinical trials. While no large-scale clinical trials focused solely on this compound as a cancer treatment have been completed to date, there are documented case reports and ongoing studies exploring its potential. ecancer.org

Monotherapy Efficacy

The clinical data on this compound monotherapy for cancer is limited, primarily consisting of case reports. One notable case involved a patient with metastatic adrenocortical cancer who experienced long-term tumor control with this compound after progression despite multiple conventional treatments. ecancer.orgnih.govoup.com Preclinical studies have shown this compound to induce dose-dependent apoptosis and inhibit the growth of various cancer cell lines in vitro, including glioma, melanoma, colon cancer, and breast cancer cells, often at low micromolar concentrations. ecancer.org In vivo studies in mouse models have also demonstrated that this compound monotherapy can significantly suppress tumor growth and increase survival in models of glioma and melanoma. ecancer.orgnih.gov

Combination Therapy Regimens

This compound's potential to enhance the effects of other cancer treatments has led to its investigation in combination therapy regimens. 417integrativemedicine.com Studies suggest that this compound can synergize with a range of other drugs, including existing chemotherapeutics and ionizing radiation. ecancer.orgnih.govcanceractive.com

With Chemotherapeutic Agents

Combining this compound with chemotherapeutic agents is an area of ongoing research. Preclinical studies have indicated that this compound can enhance the cytotoxic effects of various chemotherapeutic drugs in cancer cell lines. nih.gov Clinical trials are investigating this compound in combination with standard chemotherapy regimens for specific cancer types. For instance, a Phase I/II study is evaluating this compound alongside vincristine, carboplatin, and temozolomide for pediatric low-grade gliomas, and in combination with bevacizumab and irinotecan (B1672180) for pediatric high-grade gliomas and diffuse intrinsic pontine gliomas. centerwatch.commycancergenome.org In metastatic colorectal cancer, adding this compound to standard chemotherapy regimens has shown promise in improving response rates and extending progression-free survival in clinical studies. 417integrativemedicine.com

With Ionizing Radiation

This compound has also been investigated for its potential to act as a radiosensitizer. In vitro studies have shown that this compound can enhance the effects of radiation therapy in various cancer cell lines, including breast cancer and meningioma cells. nih.govnih.gov This radiosensitizing effect is thought to be related to this compound's ability to disrupt microtubule formation and potentially interfere with DNA repair mechanisms. nih.govnih.gov Preclinical studies in mouse models of malignant meningioma and IDH-mutant glioma have demonstrated that the combination of this compound with radiation therapy can lead to increased apoptosis, reduced tumor growth, and improved survival compared to either treatment alone. nih.govoup.com

With Targeted Therapies (e.g., Trametinib (B1684009), Metformin)

The combination of this compound with targeted therapies is another area of exploration. Preclinical evidence suggests that this compound may inhibit several targets involved in cancer progression, including VEGFR2, BRAF, and ERK, which are also targets of approved therapies like Trametinib. nih.govcanceractive.com While specific clinical trial data on this compound combined with Trametinib or Metformin was not extensively detailed in the provided information, the rationale for such combinations stems from the potential for synergistic effects based on their respective mechanisms of action. Metformin, for example, is being examined for anti-cancer effects due to its inhibition of glycolysis, a metabolic pathway often utilized by cancer cells. probes-drugs.orgguidetopharmacology.org A withdrawn Phase 3 trial listed on DrugBank included this compound and Metformin, among other drugs, for cancer treatment, although the specific outcomes are not available. drugbank.com

With Other Anthelmintics (e.g., Albendazole, Levamisole)

Here is a summary of some research findings in a table format:

Cancer TypeTherapy RegimenKey FindingsSource
Metastatic Adrenocortical CancerThis compound MonotherapyCase report of long-term tumor control. ecancer.orgnih.govoup.com
Glioma (Preclinical)This compound MonotherapyInduced apoptosis, inhibited tumor growth, increased survival in mouse models. ecancer.orgnih.gov
Melanoma (Preclinical)This compound MonotherapyInhibited human melanoma xenograft growth in mice. ecancer.org
Colorectal Cancer (Metastatic)This compound + Standard ChemotherapyImproved response rates and extended progression-free survival in clinical studies. 417integrativemedicine.com
Pediatric Low-Grade GliomaThis compound + Vincristine, Carboplatin, TemozolomideInvestigated in Phase I/II clinical trial for safety and efficacy. centerwatch.commycancergenome.org
Pediatric High-Grade GliomaThis compound + Bevacizumab, IrinotecanInvestigated in Phase I/II clinical trial for safety and efficacy. centerwatch.commycancergenome.org
Malignant Meningioma (Preclinical)This compound + Radiation TherapyIncreased apoptosis, reduced tumor growth, improved survival in rodent model. nih.gov
IDH-Mutant Glioma (Preclinical)This compound + Radiation TherapyIncreased apoptosis, reduced cell growth, disrupted cell cycle, provided survival benefit in mouse model. oup.com

Note: The table is intended to be interactive in a digital format, allowing for sorting and filtering.

Patient Outcomes and Survival Benefits

Research into the repurposing of this compound has explored its potential impact on patient outcomes and survival, particularly in oncology. Preclinical studies have indicated that this compound can inhibit tumor growth and enhance the effects of other cancer treatments. 417integrativemedicine.com

In preclinical models of glioblastoma multiforme (GBM), this compound demonstrated the ability to extend mean survival. In syngeneic and xenograft orthotopic mouse glioma models, this compound significantly extended mean survival by up to 63%. nih.govoup.com In a DAOY intracranial mouse xenograft model, treatment with this compound significantly increased survival from 75 days in the control group to 94 days in the group administered 25 mg/kg and 113 days in the 50 mg/kg group. nih.gov Bioluminescence imaging in this model showed a marked reduction in tumor cell proliferation. nih.gov Another study using murine GL261 glioma allografts and human medulloblastoma D425 xenografts showed that certain this compound polymorphs significantly improved mean survival. nih.gov

For metastatic colorectal cancer, preliminary evidence suggests better tumor responses, including slower disease progression, when this compound is used in combination with chemotherapy. cancerchoices.org Patients receiving this compound alongside standard chemotherapy regimens have shown improved response rates and extended progression-free survival. 417integrativemedicine.com For instance, in one instance, patients receiving this compound in combination with chemotherapy saw their median progression-free survival increase from 3 months to 9.25 months. 417integrativemedicine.com this compound may also show similar effects in metastatic adrenal cancer, although no benefit and possibly harm have been observed in individuals with unresponsive gastrointestinal cancer. cancerchoices.org

However, adding this compound to treatment with either lomustine (B1675051) or temozolomide for patients with recurrent glioblastoma did not have a meaningful effect on outcomes. cancerchoices.org

The following table summarizes some preclinical findings on this compound's impact on survival:

ModelTreatmentOutcome MeasuredResultSource
Syngeneic and Xenograft Orthotopic Mouse GliomaThis compoundMean SurvivalExtended by up to 63% nih.govoup.com
DAOY Intracranial Mouse XenograftThis compound (25 mg/kg, 50 mg/kg)SurvivalIncreased from 75 days (control) to 94 days (25mg/kg) and 113 days (50mg/kg) nih.gov
Murine GL261 and Human D425 XenograftsThis compound Polymorphs (B and C) +/- ElacridarMean SurvivalSignificantly improved nih.govmdpi.com

This compound Repurposing in Viral Infections (e.g., COVID-19)

This compound has also garnered interest for its potential repurposing in the treatment of viral infections, including COVID-19, due to its observed antiviral and immunomodulatory properties. mdpi.com

Antiviral Effects (e.g., SARS-CoV-2)

In silico screens have identified this compound as a potential repurposed drug with antiviral activity against SARS-CoV-2. nih.govc19early.org In vitro antiviral screening has demonstrated this compound's inhibitory profile on SARS-CoV-2 viral replication at low micromolar concentrations. nih.gov this compound has shown activity against the virus in vitro. dovepress.com Studies using infected nonhuman primate cells treated with this compound showed that the compound effectively stemmed viral replication in doses similar to or significantly lower than those used clinically for other diseases, although its effects were less potent in human cell lines. news-medical.net

This compound's antiviral activity against SARS-CoV-2 is considered multifaceted. mdpi.com It is thought to arise from both direct antiviral effects and modulation of host cellular machinery. mdpi.com this compound inhibits tubulin polymerization by binding to β-tubulin, disrupting microtubule dynamics essential for intracellular transport, which viruses, including coronaviruses, rely on for replication and propagation. mdpi.com this compound also has the ability to induce apoptosis via the dysregulation of Poly (ADP-ribose) Polymerase (PARP) and the activation of the cytoplasmic DNA sensor (cGAS). nih.gov It may also inhibit COVID-19 viral trafficking by impairing cellular microtubule integrity. nih.gov this compound has been shown to inhibit heat shock protein 90 (Hsp90), a molecular chaperone involved in the folding and stabilization of several host and viral proteins. mdpi.com

Immunomodulatory Effects in Viral Contexts

This compound may exert immunomodulatory effects by downregulating pro-inflammatory cytokines such as IL-6 and TNF-α, which are implicated in the cytokine storm associated with severe COVID-19. mdpi.com This anti-inflammatory action may help reduce pulmonary inflammation and tissue damage in infected individuals. mdpi.com this compound may modulate the host immune response to prevent viral multiplication and lower inflammation. mdpi.com In a clinical trial involving COVID-19 outpatients, this compound therapy increased innate immunity and returned inflammation to normal levels more quickly than in the placebo group. c19early.orgnih.govresearchgate.net This was evidenced by lower CRP levels in the treatment group compared to placebo. mdpi.comc19early.orgnih.gov

Impact on Viral Replication and Clearance

In a randomized, placebo-controlled clinical trial involving outpatients with mild to moderate COVID-19, this compound treatment was associated with significant improvements in virological and inflammatory markers by day three of therapy. mdpi.com Cycle threshold (CT) values, a proxy for viral load, were significantly higher in the this compound group compared with placebo, indicating a lower viral load. mdpi.comc19early.orgnih.gov Within the this compound group, CT values also increased significantly from baseline, further supporting a reduction in viral burden. mdpi.comc19early.orgnih.gov Changes in primary clinical endpoints, such as CT and white blood cell differential, suggest faster viral clearance in the this compound group compared to the placebo group. nih.govresearchgate.net The reduction and normalization of monocytes may also indicate a more rapid eradication of the infection and its associated inflammation. nih.gov

An observational retrospective study of PCR-confirmed COVID-19 patients who received this compound showed that for the inpatient cohort, the hospital length of stay was significantly shorter in the treatment group compared to the control group. nih.govc19early.org Adjusting for covariates, the hospital length of stay was 3.5 days shorter in the treatment group. nih.govc19early.org There were also fewer patients who required either invasive or noninvasive ventilation in the treatment group, and the mortality rate was lower, although these differences did not reach statistical significance. nih.govc19early.org

Exploration in Other Conditions (e.g., Ulcerative Colitis)

Beyond cancer and viral infections, this compound is also being explored for its potential in treating other conditions, such as ulcerative colitis. clinicaltrials.eu this compound has known anti-inflammatory properties. figshare.comresearchgate.net

A study in a murine model of DSS-induced colitis explored the protective effects of this compound. figshare.comresearchgate.net this compound significantly improved the colitis disease activity index, as assessed by changes in body weight, stool consistency, rectal bleeding, and prolapse. figshare.comresearchgate.net It also ameliorated the colon histopathological score by attenuating crypt loss, mucosal damage, and inflammation score in colitis tissues. figshare.comresearchgate.net DSS-induced colon shortening, colon weight loss, and increase in spleen weight were all abrogated in the presence of this compound. figshare.comresearchgate.net this compound decreased inflammation, possibly by reducing oxidative stress markers, suppressing inflammatory cell infiltration, and down-regulation of inflammatory genes in colon tissues. figshare.comresearchgate.net Furthermore, it reduced fibrosis by decreasing collagen deposition and down-regulating pro-fibrotic genes. figshare.comresearchgate.net This study suggested that this compound could be repurposed as a novel therapy for ulcerative colitis. figshare.comresearchgate.net

Conversely, a population-based cohort study using data from Denmark between 1995 and 2018 investigated the association between early-life this compound exposure and the risk of adult-onset inflammatory bowel disease (IBD). mimsdev.comdr-efi.com The study found that exposure to this compound prior to the age of 5 was associated with a significantly elevated risk of adult-onset IBD, specifically ulcerative colitis. mimsdev.comdr-efi.com The adjusted hazard ratio for adult-onset IBD when limiting exposure to early life (<5 years) was 1.17, with a 95% confidence interval of 1.04–1.31. mimsdev.com This increased risk was driven by ulcerative colitis (aHR, 1.32; 95% CI, 1.12–1.55), but not Crohn's disease. mimsdev.com Exposure at less than 18 years of age was not significantly associated with either pediatric- or adult-onset IBD. mimsdev.com These findings suggest the potential importance of early-life exposures in shaping the risk of IBD later in life. mimsdev.com

The following table summarizes findings regarding this compound and ulcerative colitis:

Study TypeModel/PopulationKey FindingsSource
Preclinical StudyMurine model of DSS-induced colitisImproved colitis disease activity index and histopathological score; decreased inflammation and fibrosis. figshare.comresearchgate.net
Population-Based Cohort StudyIndividuals born in Denmark (1995-2018)Early-life exposure (<5 years) associated with significantly elevated risk of adult-onset ulcerative colitis (aHR, 1.32; 95% CI, 1.12–1.55). No association with exposure after age 5 or with pediatric-onset IBD or adult-onset Crohn's disease. mimsdev.comdr-efi.com

Analytical Methodologies for Mebendazole Research

Spectrophotometric Methods

Spectrophotometry offers a simple, cost-effective, and rapid approach for the determination of Mebendazole. researchgate.netwisdomlib.org These methods are often based on the ultraviolet (UV) absorption of the this compound molecule. The UV absorption spectrum of this compound in a 0.5 M methanolic hydrochloride solution shows a maximum absorption (λmax) at 234 nm. researchgate.netwisdomlib.org

Several stability-indicating spectrophotometric methods have been developed to quantify this compound in the presence of its degradation products. humanjournals.com These include:

First Derivative Technique (¹D) : This method involves measuring the peak amplitude of the first derivative spectrum of this compound, for instance at 248.2 nm, where its degradation products show no interference. humanjournals.com

Dual Wavelength Method : This technique measures the difference in absorbance at two selected wavelengths (e.g., 241 nm and 255 nm) where the degradation product has the same absorbance, and the drug shows a significant difference. humanjournals.com

Area Under the Curve (AUC) : In this method, the area under the curve is calculated between two chosen wavelengths (e.g., 230–240 nm and 240–255 nm) for the determination of this compound. humanjournals.com

Indirect spectrophotometric methods have also been established. One such method involves the oxidation of this compound with a known excess of an oxidizing agent like N-bromosuccinimide (NBS) in an acidic medium. ekb.egpjmhsonline.com The unreacted NBS is then determined by reacting it with a dye, such as Tartrazine or Methyl Orange, and measuring the absorbance of the remaining dye at a specific wavelength (e.g., 428 nm for Tartrazine, 508 nm for Methyl Orange). ekb.egpjmhsonline.com The decrease in color intensity is proportional to the concentration of this compound. uobaghdad.edu.iq Another approach uses an oxidative coupling reaction with reagents like 4-bromoaniline or rhodamine in the presence of NBS. ekb.egsciencescholar.us

MethodPrincipleWavelength (λmax)Linearity Range (µg/mL)Molar Absorptivity (L·mol⁻¹·cm⁻¹)
UV SpectrophotometryDirect measurement of UV absorption in 0.5 M methanolic HCl. researchgate.net234 nm researchgate.net1-10 researchgate.net-
First DerivativeMeasurement of peak amplitude of the derivatized spectrum. humanjournals.com248.2 nm humanjournals.com1-9 humanjournals.com-
Indirect (NBS/Tartrazine)Oxidation with excess NBS and reaction of remaining NBS with Tartrazine dye. ekb.eg428 nm ekb.eg5-30 ekb.eg8437.2 ekb.eg
Indirect (NBS/Methyl Orange)Oxidation with excess NBS and reaction of remaining NBS with Methyl Orange dye. pjmhsonline.com508 nm pjmhsonline.com2.5-25 pjmhsonline.com1.505 × 10⁴ pjmhsonline.com
Ion-Pair with Bromocresol Green (BCG)Formation of a yellow ion-pair complex between protonated this compound and BCG dye. thaiscience.info430 nm thaiscience.info--

Chromatographic Methods (e.g., HPLC-UV, LC-MS, Micellar Liquid Chromatography)

Chromatographic techniques are widely employed for the analysis of this compound due to their high sensitivity and specificity. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for quantifying this compound in active pharmaceutical ingredients (API) and pharmaceutical formulations. pharmatutor.org

A typical Reverse Phase-HPLC (RP-HPLC) method utilizes a C18 column with a mobile phase consisting of a mixture of organic solvents and aqueous buffers. pharmatutor.orgijpsdronline.com For instance, a method was developed using an Agilent C18 column (250 × 4.6 mm, 5 μ) with a mobile phase of acetonitrile and water (pH 3.0 with orthophosphoric acid) in a 90:10 v/v ratio, with detection at 234 nm. pharmatutor.org Another method for the simultaneous determination of this compound and preservatives like Methylparaben and Propylparaben used a mobile phase of Methanol, 0.05M monobasic potassium phosphate, and Acetonitrile (48:32:20 v/v) with detection at 247 nm. ijpsdronline.com

High-Performance Thin-Layer Chromatography (HPTLC) is another validated technique. Separation can be achieved on silica gel HPTLC F₂₅₄ plates using a developing system such as ethanol, ethyl acetate, and formic acid (3:8:0.05, by volume), with detection at 254 nm. oup.com

For higher sensitivity, especially in biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is used. An HPLC-tandem mass spectrometry (HPLC-MS/MS) method was developed to simultaneously analyze this compound and its metabolites, 5-hydroxythis compound (HMBZ) and aminothis compound (AMBZ). nih.gov This method uses a C18 column with a gradient elution of acetonitrile and 0.1% formic acid in water. nih.gov

Micellar Liquid Chromatography (MLC) has been proposed as a cost-effective and environmentally friendly alternative for determining this compound residues in dairy products and waste from bovine animals. researchgate.net

MethodColumnMobile PhaseFlow RateDetectionRetention Time (min)
RP-HPLC pharmatutor.orgAgilent C18 (250 × 4.6 mm, 5 µm)Acetonitrile:Water (pH 3.0 with orthophosphoric acid) (90:10 v/v)1 mL/minUV at 234 nm3.473
RP-HPLC ijpsdronline.comInertsil ODS-3V C18 (250mm × 4.6mm, 5µm)Methanol:0.05M KH₂PO₄:Acetonitrile (48:32:20 v/v)1.5 mL/minUV at 247 nm4.14
RP-HPLC nih.govShodex C80.05 M NaH₂PO₄:Acetonitrile:Triethylamine (60:40:1.5, v/v), pH 6.8-UV at 290 nm12.81
HPLC-MS/MS nih.govWaters XBridgeTM C18 (4.6 mm × 150 mm, 5 µm)Gradient of Acetonitrile and 0.1% formic acid in water0.6 mL/minMass Spectrometry-
HPTLC oup.comSilica gel HPTLC F₂₅₄ platesEthanol:Ethyl acetate:Formic acid (3:8:0.05, by volume)-Densitometry at 254 nmRf = 0.80

Electrochemical Methods

Electrochemical techniques provide a sensitive and rapid alternative for the determination of this compound. rsc.org These methods, particularly voltammetry, are advantageous due to their speed, simplicity, and cost-effectiveness. rsc.org The analysis is based on the electrochemical behavior (oxidation or reduction) of the this compound molecule at an electrode surface.

A sensitive method for the simultaneous determination of this compound and its metabolite, hydroxythis compound, in plasma and cyst liquid samples utilizes high-performance liquid chromatography with electrochemical detection. nih.gov This approach offers a low limit of detection, making it suitable for therapeutic drug monitoring. nih.gov

Modified sensors have been developed to enhance the sensitivity and selectivity of this compound detection. For instance, a sensor using carbon nanospheres and chitosan, enhanced with graphene nanosheets on a glassy carbon electrode, was developed for detecting this compound in aqueous solutions. rsc.org The use of nanomaterials in constructing these sensors significantly improves their performance by increasing the surface area and enhancing electron transfer rates. rsc.org While techniques like Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV) offer high sensitivity, they can be challenged by matrix interference in complex samples like biofluids. rsc.org

Method Validation and Bioequivalence Studies

Validation of analytical methods is essential to ensure their reliability for intended applications, such as quality control and bioequivalence studies. pharmatutor.orgijpsdronline.com The validation process is conducted according to guidelines from the International Council on Harmonisation (ICH). pharmatutor.orgoup.com For this compound, pharmacokinetic bioequivalence trials are considered the most appropriate way to assess the biopharmaceutical quality of a multisource product. who.int

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. pharmatutor.orgscivp-journal.com.ua In HPLC methods, specificity is demonstrated by showing that there is no interference from excipients at the retention time of this compound. pharmatutor.orgijpsdronline.com This is often verified by comparing the chromatograms of a blank (placebo), a standard solution of this compound, and a sample preparation. pharmatutor.orgscivp-journal.com.ua The recovery of this compound from a spiked placebo sample is also used to confirm specificity, with results close to 100% indicating no interference from excipients. wisdomlib.orgpharmatutor.org For stability-indicating methods, specificity is confirmed by analyzing mixtures of the drug and its degradation products to ensure the peaks are well-resolved. humanjournals.com

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. pharmatutor.org The calibration range is the interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. researchgate.net For this compound, linearity is typically established by preparing a series of standard solutions and plotting the analytical response (e.g., absorbance or peak area) against concentration. researchgate.netpharmatutor.org A correlation coefficient (R²) value close to 0.999 indicates good linearity. pharmatutor.org

Sensitivity is determined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). pharmatutor.org LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. pjmhsonline.compharmatutor.org Low LOD and LOQ values indicate high sensitivity of the method. pharmatutor.org

MethodLinearity Range (µg/mL)Correlation Coefficient (R²)LOD (µg/mL)LOQ (µg/mL)
RP-HPLC pharmatutor.org20-1000.9993.7712.29
UV Spectrophotometry researchgate.net1-100.9898--
UV Spectrophotometry wisdomlib.org1-10-0.17140.5194
Indirect Spectrophotometry (NBS/Tartrazine) ekb.eg5-30-0.77702.3400
Indirect Spectrophotometry (NBS/Methyl Orange) pjmhsonline.com2.5-250.99970.37362.553
HPLC-MS/MS (in poultry muscle) nih.govLOQ to 25 µg/kg>0.99900.04-0.06 µg/kg0.12-0.16 µg/kg

Trueness, often referred to as accuracy, of an analytical method is the closeness of agreement between the mean value obtained from a large series of test results and an accepted reference value. pharmatutor.org It is typically determined through recovery studies by spiking a known amount of the standard drug into a placebo formulation at different concentration levels (e.g., 80%, 100%, and 120%). pharmatutor.org The percentage recovery is then calculated. pharmatutor.org For this compound, recovery values are generally expected to be close to 100%. wisdomlib.orgpharmatutor.org

Precision is the measure of the degree of scatter or agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. pharmatutor.org It is usually expressed as the relative standard deviation (%RSD). pharmatutor.org Precision is evaluated at two levels:

Repeatability (Intra-day precision) : The precision under the same operating conditions over a short interval of time. pharmatutor.org

Intermediate Precision (Inter-day precision) : The precision within-laboratory variations, such as different days, different analysts, or different equipment. pharmatutor.org

A low %RSD value (typically less than 2%) indicates good precision. researchgate.net

MethodParameterConcentration LevelsResult
RP-HPLC pharmatutor.orgTrueness (Accuracy)80%, 100%, 120%Mean Recovery: 97.82% - 99.18%
Precision-Intra-day %RSD: 0.0029 - 0.0184 Inter-day %RSD: 0.0382 - 0.0902
UV Spectrophotometry researchgate.netTrueness (Accuracy)-99.22% - 99.54%
Precision-Intra-day %RSD: 0.05 - 0.20 Inter-day %RSD: 0.05 - 0.15
Micellar Liquid Chromatography researchgate.netTrueness-99.6% - 102.8%
Precision-&lt; 2.8%
HPLC/DAD (in muscle tissue) scivp-journal.com.uaTrueness (Recovery)40.0-60.0 µg/kgMean Recovery: 98%
Precision (CV)-≤ 10%

Robustness and Stability

The reliability of analytical methodologies for this compound hinges on two critical validation parameters: robustness and stability. Robustness demonstrates the method's capacity to remain unaffected by small, deliberate variations in its parameters, ensuring its reliability during routine use and transfer between laboratories. lcms.czpharmatutor.org Stability, particularly the development of stability-indicating methods, is crucial for quantifying this compound accurately in the presence of its degradation products. humanjournals.comnih.gov

Robustness of Analytical Methods

Robustness testing is a key component in the validation of analytical methods for this compound, providing an indication of the method's reliability during normal usage. pharmatutor.org Research has systematically evaluated the impact of minor changes in chromatographic conditions on the quantification of this compound. These studies ensure that the method can consistently deliver accurate results despite slight variations that may occur during routine analysis.

A study on a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for this compound involved deliberately altering the mobile phase flow rate. pharmatutor.org The results, as detailed in the table below, showed that the method's precision remained high, with the Relative Standard Deviation (%RSD) staying well within acceptable limits, thus confirming the method's robustness. pharmatutor.org

Table 1: Robustness Evaluation of an RP-HPLC Method for this compound by Varying Flow Rate pharmatutor.org
Parameter VariedOriginal ValueModified ValueMeasured Area (Mean)%RSD
Flow Rate1.0 mL/min0.9 mL/min298.120.0006
1.1 mL/min297.890.1165

Further comprehensive robustness studies on Ultra-High-Performance Liquid Chromatography (UHPLC) and other RP-HPLC methods have investigated a wider array of parameters. lcms.czijpsdronline.com These deliberate variations are designed to mimic the potential fluctuations that can occur in a real-world laboratory setting. The parameters tested include the composition of the mobile phase, the pH of the buffer, column temperature, and detection wavelength. lcms.czijpsdronline.com The findings from these studies demonstrate the resilience of the developed methods. For instance, a UHPLC method was found to be robust within ranges of ±1.5%B for organic solvent composition, ±2°C for column temperature, and ±0.1 pH unit. lcms.cz Similarly, another HPLC method for simultaneous analysis of this compound with preservatives showed robustness with variations in flow rate (±0.1 mL/min), mobile phase B composition (±5%), and column temperature (±5°C). ijpsdronline.com

Table 2: Summary of Parameters Varied in this compound HPLC/UHPLC Robustness Studies
ParameterVariation RangeReference
Organic Solvent Composition± 1.5% lcms.cz
Column Temperature± 2°C lcms.cz
Mobile Phase pH± 0.1 units lcms.cz
Flow Rate± 0.1 mL/min pharmatutor.orgijpsdronline.com
Mobile Phase B Composition± 5% ijpsdronline.com

Stability-Indicating Nature of Methods

The stability of the this compound molecule itself is a significant factor in analytical research, primarily due to its existence in three polymorphic forms (A, B, and C). cfspharmacy.pharmacyresearchgate.net Form C is often preferred clinically for its bioavailability. nih.gov However, studies have shown that under conditions of increased temperature and moisture, the clinically preferred polymorph C can convert to the more thermodynamically stable but less soluble polymorph A. nih.gov This transformation can significantly impact the drug's dissolution profile and shelf life, sometimes reducing it to less than a month. nih.gov This inherent instability necessitates the development and validation of stability-indicating analytical methods (SIAMs). ajprd.com

Forced degradation studies are the cornerstone of developing such methods. nih.govijrpp.com In these studies, this compound is subjected to a variety of stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress, to intentionally induce degradation. nih.govijrpp.com The goal is to generate potential degradation products and ensure that the analytical method can effectively separate the intact drug from these degradants. nih.gov This demonstrates the method's specificity for the active pharmaceutical ingredient (API).

For example, stability-indicating UV spectrophotometric methods have been developed to analyze this compound in the presence of its degradation product formed under alkaline conditions. humanjournals.com HPLC methods are also extensively validated through forced degradation to prove their stability-indicating capability. The ability to resolve the this compound peak from all potential impurities and degradation products is a critical requirement for regulatory approval and routine quality control. lcms.cz

Table 3: Typical Conditions for Forced Degradation Studies of this compound
Stress ConditionTypical Reagent/ConditionPurpose
Acid Hydrolysis0.1 N HCl, reflux at 60°CTo assess degradation in acidic environments. ijrpp.com
Alkaline Hydrolysis0.1 N NaOH, reflux at 60°CTo assess degradation in alkaline environments. ijrpp.com
OxidationHydrogen Peroxide (e.g., 3-30%)To evaluate susceptibility to oxidative degradation. biotech-asia.org
Thermal DegradationDry heat (e.g., >50°C)To determine heat stability.
Photolytic DegradationExposure to UV/fluorescent light (ICH conditions)To assess light sensitivity.

The successful validation of an analytical method's robustness and its stability-indicating properties ensures that it is fit for its intended purpose: to provide reliable, accurate, and specific measurements of this compound in both bulk drug substance and finished pharmaceutical products.

Future Directions and Research Gaps

Elucidating Novel Molecular Targets and Pathways

While mebendazole is known to primarily target tubulin polymerization in parasites and cancer cells, there is a need to fully elucidate its broader molecular targets and the complex pathways it influences. Research using in silico target prediction algorithms has suggested multiple putative molecular targets for this compound, including proteins significantly upregulated in certain cancers like glioblastoma. biorxiv.orgcapes.gov.brnih.gov Validation experiments have shown that this compound can inhibit the activity of kinases such as ABL1, MAPK1/ERK2, and MAPK14/p38α in vitro, with particularly high potency against MAPK14. biorxiv.orgcapes.gov.brnih.govresearchgate.net Molecular modeling supports the idea that this compound can bind to the catalytic site of MAPK14. biorxiv.orgnih.govresearchgate.net Further investigation into how this compound regulates pathways like the S1P/JAK2/STAT3 and S1P/FAK/Vimentin signaling pathways in specific cancer types, such as pancreatic cancer, is essential to understand its complete mechanism of action and identify potential new therapeutic avenues or biomarkers for response. mdpi.com Studies have also indicated that this compound can influence the Girdin-mediated Akt/IKKα/β/NF-κB signaling axis in ovarian cancer, highlighting novel mechanisms beyond tubulin binding. mdpi.com Understanding these diverse molecular interactions is crucial for predicting efficacy, identifying potential drug combinations, and overcoming resistance.

Overcoming Drug Resistance Mechanisms in Cancer and Parasitic Infections

Drug resistance poses a significant challenge in both cancer therapy and the control of parasitic infections, and this is also a concern for this compound. In the context of cancer, this compound has shown activity against certain chemoresistant cell lines, including cisplatin-resistant ovarian cancer and chemoresistant melanoma. aging-us.comaacrjournals.orgeurekalert.orgnih.gov Mechanistically, this compound has been shown to inhibit multiple cancer-related signaling pathways in cisplatin-resistant ovarian cancer cells, such as ELK/SRF, NFKB, MYC/MAX, and E2F/DP1. aging-us.com However, the specific mechanisms by which cancer cells develop resistance to this compound itself require further investigation. Similarly, in parasitic infections, the occurrence of drug resistance to this compound has been reported in hookworm infections, trichuriasis, ascariasis, and lymphatic filariasis, becoming a significant emerging issue. nih.gov The low efficacy of single-dose this compound treatment against hookworms in some areas may be due to a general low susceptibility or local resistance. asm.org Research is needed to understand the genetic and molecular basis of this compound resistance in various helminth species and to develop strategies, including novel drug combinations or formulations, to circumvent these resistance mechanisms. asm.org

Development of Novel Formulations and Delivery Systems (e.g., Nanoparticles)

This compound's poor aqueous solubility and low oral bioavailability limit its systemic exposure, which is particularly relevant for treating disseminated cancers or systemic parasitic infections. tandfonline.compreprints.orgrjptonline.org The development of novel formulations and delivery systems is a critical area for future research. Nanocrystal formulations, for instance, are being investigated to enhance the dissolution properties of this compound. tandfonline.com Studies have shown that nanocrystal formulations can exhibit significant dissolution enhancement compared to neat this compound. tandfonline.com Polymeric nanocapsules containing this compound have also been explored, demonstrating potential for enhanced efficacy in treating hydatid cysts in mice, likely due to improved drug absorption. mdpi.com Other novel oral formulations, such as β-cyclodextrin inclusion complexes and chitosan-based microcrystals, have shown improved in vitro solubility and enhanced in vivo activity against hookworms in animal models compared to standard this compound. researchgate.netnih.gov Further research is needed to optimize these formulations, evaluate their pharmacokinetics and safety in humans, and assess their ability to deliver effective concentrations of this compound to target tissues, including the brain for central nervous system malignancies. nih.govnih.govspringermedizin.de

Strategic Combination Therapies for Enhanced Efficacy

Combining this compound with other therapeutic agents holds significant promise for enhancing efficacy and potentially overcoming resistance in both cancer and parasitic diseases. Preclinical studies have shown that this compound can synergize with various agents, including standard chemotherapeutics and targeted therapies in cancer models. capes.gov.brnih.govresearchgate.netmdpi.comaging-us.commdpi.com417integrativemedicine.comecancer.orgbrad.ac.ukoup.comresearchgate.netaacrjournals.orgoncotarget.comnih.gov For example, combining this compound with elacridar, a P-glycoprotein inhibitor, has shown improved efficacy in mouse brain tumor models, suggesting a potential role in enhancing brain penetration or reducing efflux. nih.govaacrjournals.orgnih.gov this compound has also demonstrated synergy with cisplatin (B142131) in overcoming resistance in ovarian cancer cells and with trametinib (B1684009) in suppressing melanoma growth in xenograft models. aging-us.comoncotarget.com In parasitic infections, combined treatment with this compound and levamisole (B84282) has shown higher efficacy against hookworm infections compared to either drug alone, and this combination may also help delay the development of benzimidazole (B57391) resistance. psu.edupaediatricaindonesiana.org Future research should focus on rationally designed combination strategies based on the elucidated molecular targets and resistance mechanisms, evaluating efficacy and safety in relevant preclinical models and translating promising combinations into clinical trials.

Large-Scale Clinical Trials for Repurposed Indications

While preclinical data and early-phase clinical trials investigating this compound for repurposed indications, particularly in oncology, are encouraging, large-scale, well-controlled clinical trials are crucial to definitively establish its efficacy and safety in these new contexts. This compound is currently being investigated in clinical trials for various potential uses beyond parasitic infections, including brain tumors, high-grade gliomas, liver cancer, and ulcerative colitis. clinicaltrials.eu Clinical studies have explored its use in pediatric brain tumors and as part of combination therapies for soil-transmitted helminth infections. clinicaltrials.eu There is evidence suggesting that candidate cancer types for human trials include melanoma, non-small cell lung cancer, adrenocortical cancer, and colon cancer. ecancer.orgnih.gov Further large-scale trials are needed across different cancer types and stages to determine optimal dosing regimens, evaluate efficacy as a monotherapy and in combination with standard treatments, and identify specific patient populations who are most likely to benefit. oup.commdpi.comresearchgate.net

Q & A

Basic Research Question: What experimental design considerations are critical for evaluating mebendazole’s pharmacokinetics in heterogeneous populations?

Methodological Answer:
To assess pharmacokinetics (PK) in diverse populations, researchers should:

  • Define subpopulations (e.g., neonates, immunocompromised individuals) based on metabolic or physiological differences .
  • Use population PK modeling to account for variability in drug absorption, distribution, and clearance. For example, sparse sampling in pediatric cohorts can reduce ethical and logistical challenges .
  • Validate assays (e.g., HPLC, differential pulse polarography) to ensure sensitivity in detecting low plasma concentrations .
  • Data sharing protocols must comply with ethical standards, including anonymization and controlled access to sensitive datasets .

Advanced Research Question: How can conflicting efficacy data for this compound in repurposed oncology studies be reconciled?

Methodological Answer:
Conflicting results often arise from:

  • Variability in experimental models : Compare outcomes across cell lines (e.g., LNCaP vs. DU145 prostate cancer cells) and in vivo models (e.g., xenografts vs. genetically engineered mice) .
  • Dose-response discordance : Use dose-ranging studies to identify therapeutic thresholds. For example, this compound’s anti-cancer effects in PDE4D7-knockdown LNCaPs occur at lower doses than in wild-type cells .
  • Mechanistic heterogeneity : Conduct transcriptomic or proteomic analyses to map pathways (e.g., cAMP dynamics, microtubule disruption) influenced by tumor microenvironment factors .
  • Meta-analysis frameworks : Apply PRISMA guidelines to aggregate preclinical data and identify bias sources (e.g., publication bias, model selection) .

Basic Research Question: What validated analytical methods are recommended for quantifying this compound in pharmaceutical formulations?

Methodological Answer:

  • Electrochemical techniques : Differential pulse polarography (DPP) offers sensitivity at µg/mL levels, validated in pH 7.4 buffers to mimic physiological conditions .
  • Chromatography : HPLC with UV detection (λ = 254 nm) provides reproducibility, but requires column optimization to separate this compound from excipients .
  • Quality control : Cross-validate results with mass spectrometry (LC-MS) to confirm specificity, especially in complex matrices like serum .

Advanced Research Question: What strategies address this compound’s solubility limitations in preclinical testing?

Methodological Answer:

  • Co-solvent systems : Test biocompatible solvents (e.g., PEG-400) to enhance aqueous solubility while monitoring cytotoxicity in vitro .
  • Nanoformulation : Develop liposomal or polymeric nanoparticles to improve bioavailability. Characterize particle size (DLS) and encapsulation efficiency (UV-Vis) .
  • In silico modeling : Use tools like COSMO-RS to predict solubility in simulated biological fluids and guide formulation design .

Basic Research Question: How should researchers design studies to evaluate this compound resistance in helminthic parasites?

Methodological Answer:

  • Longitudinal sampling : Collect parasite isolates pre- and post-treatment to track β-tubulin mutations linked to resistance .
  • Phenotypic assays : Measure IC50 shifts in larval motility or egg hatching inhibition assays across multiple generations .
  • Genomic sequencing : Identify SNPs in β-tubulin isotype-1 genes and correlate with clinical failure rates .

Advanced Research Question: What methodologies optimize this compound combination therapies for synergistic anti-helminthic effects?

Methodological Answer:

  • Checkerboard assays : Determine fractional inhibitory concentration indices (FICI) for this compound paired with albendazole or ivermectin .
  • Mechanistic synergy : Use RNAi or CRISPR to validate target pathways (e.g., dual β-tubulin and glutamate-gated chloride channel disruption) .
  • In vivo validation : Employ factorial design experiments in rodent models to assess efficacy-toxicity trade-offs .

Basic Research Question: How to ensure reproducibility in this compound’s in vitro cytotoxicity assays?

Methodological Answer:

  • Standardize cell lines : Use authenticated stocks (e.g., ATCC-certified DU145) and control for passage number .
  • Culture conditions : Maintain consistent O2 levels (5% CO2) and serum concentrations (10% FBS) to minimize batch effects .
  • Endpoint validation : Combine MTT assays with live-cell imaging to confirm apoptosis vs. necrosis .

Advanced Research Question: How can computational models predict this compound’s off-target effects in repurposing studies?

Methodological Answer:

  • Docking simulations : Use AutoDock Vina to screen this compound against human kinases or GPCRs implicated in side effects .
  • Network pharmacology : Construct protein-protein interaction networks to identify secondary targets (e.g., PDE4D7 in prostate cancer) .
  • Toxicogenomics : Apply LINCS database queries to predict gene expression changes in non-target tissues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mebendazole
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Mebendazole

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.